L-Glutamine, N-ethyl-
Description
Historical Context of Discovery in Biological Systems
The discovery of L-Glutamine, N-ethyl- dates back to the mid-20th century in Japan. In 1949, Japanese scientists first identified it as a unique constituent of green tea (Camellia sinensis). wikipedia.org88herbs.comglobalresearchonline.netsabo-tea.comhollandandbarrett.com This initial finding was a significant step in understanding the unique chemical composition of tea. Following its discovery, a laboratory in Kyoto successfully isolated the compound in 1950 from gyokuro leaves, a type of Japanese green tea known for its high L-theanine content. wikipedia.org88herbs.comcytoplan.co.uk The name "theanine" was derived from "thea," the botanical name for the tea plant, reflecting its primary natural source.
| Key Discovery Milestones | Details | Year | Reference |
| Initial Discovery | Identified as a constituent of green tea. | 1949 | wikipedia.org88herbs.comglobalresearchonline.netsabo-tea.com |
| Successful Isolation | Isolated from gyokuro tea leaves. | 1950 | wikipedia.org88herbs.comcytoplan.co.uk |
Biological Significance and Natural Occurrence
L-Glutamine, N-ethyl- is found naturally in a limited number of biological sources. Its primary and most well-known source is the tea plant, Camellia sinensis, from which black, green, white, and oolong teas are derived. wikipedia.orgsleepfoundation.orgcytoplan.co.ukwellbeingnutrition.com In tea leaves, it constitutes about 1-2% of the dry weight and accounts for approximately 50% of the total free amino acids. wikipedia.orgglobalresearchonline.net The practice of shading tea plants from direct sunlight, used for producing teas like matcha and gyokuro, has been found to increase the concentration of L-theanine in the leaves. wikipedia.orgcytoplan.co.uk
Beyond the tea plant, L-Glutamine, N-ethyl- has also been identified in the inedible mushroom species Xerocomus badius and the Amazonian tree Ilex guayusa. globalresearchonline.netsabo-tea.com
| Natural Source | Species Name | Common Forms | Reference |
| Tea Plant | Camellia sinensis | Green tea, Black tea, White tea, Oolong tea | wikipedia.orgsleepfoundation.orgwellbeingnutrition.com |
| Bay Bolete Mushroom | Xerocomus badius | Inedible mushroom | globalresearchonline.net |
| Amazonian Holly | Ilex guayusa | Tree used for caffeinated beverages | globalresearchonline.net |
In the tea plant, L-Glutamine, N-ethyl- is synthesized in the roots from glutamic acid and ethylamine (B1201723) and is then transported to the leaves. globalresearchonline.netmdpi.comresearchgate.net In the leaves, its degradation products can serve as substrates for the synthesis of other compounds like catechins. mdpi.com The compound also appears to play a role in the plant's response to environmental stressors. mdpi.com
The biological significance of L-Glutamine, N-ethyl- extends to its effects when consumed. As a structural analog of the neurotransmitter glutamate (B1630785), it can cross the blood-brain barrier and interact with glutamate receptors, though with a lower affinity. wikipedia.orgglobalresearchonline.netresearchgate.net It has been shown to influence brain function by affecting levels of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). globalresearchonline.netwellbeingnutrition.comresearchgate.net Research has also indicated that it can increase the activity of alpha brain waves, which are associated with a state of relaxed alertness. cytoplan.co.ukwellbeingnutrition.com Furthermore, L-Glutamine, N-ethyl- is a key contributor to the savory or "umami" taste profile of green tea. sleepfoundation.orgsabo-tea.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-5(7(11)12)3-4-6(8)10/h5,9H,2-4H2,1H3,(H2,8,10)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBZBPFIZMLQLO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of L Glutamine, N Ethyl
Biosynthesis in Plant Systems (e.g., Camellia sinensis L.)
The primary site for the biosynthesis of L-Theanine in adult tea plants is the root system. steemit.com From the roots, it is then transported to the aerial parts of the plant, particularly the young leaves. mdpi.com The synthesis involves the condensation of L-glutamate and ethylamine (B1201723), a reaction catalyzed by the enzyme L-theanine synthase. mdpi.comresearchgate.net
Precursor Molecules and Intermediates
The biosynthesis of L-Theanine is dependent on the availability of key precursor molecules, including glutamate (B1630785), ethylamine, glutamine, and alanine (B10760859). acs.orgresearchgate.net
Glutamate : This is a primary precursor for L-Theanine synthesis. mdpi.com It is a key product of nitrogen assimilation in the plant's roots. mdpi.com
Ethylamine : Another crucial precursor, ethylamine availability is considered a limiting factor for L-Theanine accumulation in tea plants compared to other plants. acs.orgresearchgate.net While many plants possess the necessary enzymes to synthesize L-Theanine, the specific accumulation of ethylamine is characteristic of Camellia species. acs.orgresearchgate.net
Glutamine : As a structurally similar compound, glutamine is closely related to L-Theanine metabolism. The synthesis of both compounds can be catalyzed by the same enzymes under different conditions.
Alanine : Research has identified alanine as the precursor to the ethylamine moiety of L-Theanine. steemit.com This conversion is a critical step in providing one of the two essential components for L-Theanine synthesis. steemit.comresearchgate.net However, some studies suggest that L-alanine is a precursor to L-glutamate, which is then involved in L-theanine biosynthesis, rather than being a direct precursor of ethylamine in vivo. acs.orgnih.gov
| Precursor Molecule | Role in L-Theanine Biosynthesis |
| L-Glutamate | Primary substrate that condenses with ethylamine. mdpi.com |
| Ethylamine | The ethyl-group donor that condenses with L-glutamate; its availability is a key determinant of L-Theanine levels. acs.orgresearchgate.net |
| L-Glutamine | A closely related amino acid, its synthesis is interconnected with L-Theanine metabolism. |
| L-Alanine | The precursor for the synthesis of ethylamine. steemit.comresearchgate.net |
Enzymatic Catalysis and Key Enzymes
The biosynthesis of L-Theanine is a finely tuned process orchestrated by several key enzymes. These enzymes catalyze the necessary reactions to convert precursor molecules into the final L-Theanine compound.
L-Theanine Synthase (CsTS) is the pivotal enzyme directly responsible for the synthesis of L-Theanine. researchgate.net It catalyzes the condensation of L-glutamate and ethylamine. mdpi.comresearchgate.net Interestingly, research has shown that L-Theanine synthase is encoded by a glutamine synthetase gene, designated as CsTSI. nih.gov The expression of the CsTSI gene is closely correlated with the levels of both theanine and glutamine in various tissues of the tea plant. nih.gov The recombinant CsTSI enzyme can utilize glutamate and either ammonium (B1175870) to produce glutamine or ethylamine to synthesize theanine. nih.gov
Glutamine Synthetase (CsGS) is a key enzyme in nitrogen assimilation and is highly homologous to L-Theanine Synthase. mdpi.comfrontiersin.org In fact, studies have demonstrated that CsGS enzymes possess a dual function, capable of synthesizing both glutamine and L-Theanine. acs.orgnih.gov Tea plants have multiple isoforms of GS, and their expression levels can influence the accumulation of L-Theanine. acs.orgresearchgate.net For instance, in certain tea cultivars, specific cytosolic and chloroplastic GS isoforms play vital roles in the high accumulation of theanine in tender shoots. acs.orgnih.gov The GS-GOGAT (glutamine-2-oxoglutarate amidotransferase) pathway, where GS is a central enzyme, is fundamental for providing the glutamate precursor required for theanine synthesis. frontiersin.orgnih.gov
| Enzyme | Function in L-Theanine Metabolism |
| L-Theanine Synthase (CsTS) | Catalyzes the final step of L-Theanine synthesis from L-glutamate and ethylamine. mdpi.comresearchgate.net |
| Glutamine Synthetase (CsGS) | Possesses dual functionality, synthesizing both glutamine and L-Theanine, and is crucial for nitrogen assimilation to produce glutamate. acs.orgnih.gov |
Alanine Decarboxylase (CsAlaDC) is the enzyme responsible for the synthesis of ethylamine from alanine. researchgate.net The expression of the CsAlaDC gene and the subsequent availability of ethylamine are critical determinants for the high accumulation of L-Theanine in tea plants. nih.govelifesciences.org This enzyme has been shown to have evolved from serine decarboxylase through neofunctionalization. nih.govelifesciences.org While CsAlaDC can catalyze the decarboxylation of alanine to produce ethylamine in vitro, some in vivo studies suggest a more complex pathway where L-alanine contributes to L-glutamate, which is then used for L-theanine synthesis. acs.orgnih.gov
Glutamate Synthase (CsGOGAT), working in conjunction with Glutamine Synthetase (GS) in the GS-GOGAT cycle, is essential for the production of glutamate, a primary precursor for L-Theanine. mdpi.comfrontiersin.org This cycle is a central part of nitrogen assimilation in plants, converting inorganic nitrogen into organic forms like amino acids. frontiersin.orgnih.gov The activity of CsGOGAT, therefore, indirectly but critically supports the biosynthesis of L-Theanine by ensuring a steady supply of glutamate. mdpi.comfrontiersin.org
| Enzyme | Function in L-Theanine Metabolism |
| Alanine Decarboxylase (CsAlaDC) | Catalyzes the synthesis of ethylamine from alanine. researchgate.net |
| Glutamate Synthase (CsGOGAT) | Part of the GS-GOGAT cycle that produces the precursor L-glutamate. mdpi.comfrontiersin.org |
Transcriptional and Genetic Regulation of Biosynthesis
The biosynthesis of L-Glutamine, N-ethyl- is tightly controlled at the transcriptional level by a variety of transcription factors (TFs). mdpi.com These TFs modulate the expression of key biosynthetic genes, thereby influencing the rate of theanine production in response to developmental cues and environmental stresses. mdpi.comnih.gov
Several members of the MYB family of transcription factors have been identified as significant regulators. For instance, CsMYB6 directly binds to the promoter of CsTSI (Theanine Synthetase I) and activates its transcription, which enhances theanine metabolism. mdpi.comnih.gov In contrast, CsMYB73 , a nuclear transcriptional repressor, inhibits the expression of CsGS (Glutamine Synthetase) and CsGGT (γ-glutamyl transpeptidase), thereby regulating theanine hydrolysis in response to seasonal temperature changes. mdpi.com Another key regulator, CsMYB40 , has been shown to regulate the expression of CsAlaDC (Alanine Decarboxylase), a crucial enzyme for the production of ethylamine, a precursor of theanine. mdpi.comnih.gov
The WRKY family of TFs also plays a critical role. CsWRKY65 and CsWRKY69 have been found to directly bind to the promoter of CsAlaDC and exhibit opposing regulatory effects on its expression and, consequently, on theanine accumulation in response to varying nitrogen levels. oup.com Other identified TFs include CsHHO3 and CsGATA17 , which are also implicated in modulating CsAlaDC expression. oup.comoup.com This complex interplay of various transcription factors forms a sophisticated regulatory network that governs the synthesis of theanine in tea plants. oup.com
| Transcription Factor | Target Gene(s) | Regulatory Effect |
| CsMYB6 | CsTSI | Activation |
| CsMYB73 | CsGS, CsGGT | Inhibition |
| CsMYB40 | CsAlaDC | Regulation |
| CsWRKY65 | CsAlaDC | Positive Regulation |
| CsWRKY69 | CsAlaDC | Negative Regulation |
| CsHHO3 | CsAlaDC | Repression |
| CsGATA17 | CsAlaDC | Regulation |
Environmental and Physiological Modulators of Synthesis
The biosynthesis of L-Glutamine, N-ethyl- is significantly influenced by a range of environmental and physiological factors, which can alter enzyme activity and gene expression. nih.govmdpi.com
Temperature is a critical modulator. A temperature range of 15–25 °C is considered conducive to theanine synthesis. mdpi.com Both high and low temperatures can adversely affect its biosynthesis. At 38 °C, the activity and expression of enzymes involved in theanine synthesis decrease significantly. mdpi.com High temperatures can lead to the degradation of key enzymes like glutamine-2-oxoglutarate aminotransferase (GOGAT) and glutamine synthetase (GS), downregulate the expression of theanine biosynthetic genes, and reduce the levels of the precursor glutamate. mdpi.com Conversely, higher temperatures in late spring have been observed to increase the expression of Cs-GDHs, which accelerates the decomposition of L-theanine. researchgate.net
Light intensity also plays a role in regulating theanine metabolism. nih.govnih.gov While theanine is synthesized in the roots, it is transported to the leaves where it can be hydrolyzed. Light intensity influences the degradation of theanine in the leaves. nih.gov
Nutrient availability , particularly the concentration and form of nitrogen, is a major factor. The concentration of ammonia (B1221849) influences the biosynthesis of theanine. nih.govnih.gov The dynamic changes in theanine accumulation are closely linked to nitrogen availability. researchgate.net Tea plants absorb nitrogen, especially ammonium, from the soil, which is then assimilated into glutamate, a direct precursor for theanine synthesis. researchgate.net The ratio of ammonium to nitrate (B79036) in the soil can affect the transcription of key genes involved in both theanine and glutamine biosynthesis, leading to differential accumulation of these compounds. researchgate.net
Biosynthesis in Microbial Systems
Microorganisms offer alternative routes for the biosynthesis of L-Glutamine, N-ethyl-, primarily categorized into glutamate-mediated and glutamine-mediated pathways. mdpi.comencyclopedia.pub
Glutamate-Mediated Pathways (ATP-Dependent)
The glutamate-mediated pathway utilizes L-glutamate and ethylamine as substrates and requires energy in the form of ATP. mdpi.comencyclopedia.pub Several enzymes have been identified in microorganisms that can catalyze this reaction, including Glutamine Synthetase (GS), γ-Glutamylmethylamide Synthetase (γ-GMAS), and γ-glutamylcysteine synthetase (γ-GCS). encyclopedia.pub
Glutamine Synthetase (GS, EC 6.3.1.2) is an enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine. wikipedia.org However, it has been discovered that GS from certain bacteria can also utilize ethylamine as a substrate in place of ammonia, thereby producing L-Glutamine, N-ethyl-. encyclopedia.pub The first demonstration of this activity was with the GS from Micrococcus glutamicus ATCC 13032. encyclopedia.pub
Research on GS from Pseudomonas taetrolens Y-30, a methylamine-assimilating organism, has shown its potential for theanine production. jst.go.jptandfonline.com This enzyme was found to have a molecular mass of approximately 660 kDa, consisting of 12 identical subunits of 55 kDa each. jst.go.jptandfonline.com While its primary reactivity is towards ammonia, it exhibits about 1% reactivity towards ethylamine under standard conditions. jst.go.jp However, the reactivity to ethylamine can be increased to 7% of that to ammonia by optimizing reaction conditions, such as using manganese ions (Mn²⁺) at a pH of 8.5. jst.go.jp This GS has been successfully used to synthesize theanine in a system coupled with the yeast fermentation system for ATP regeneration. jst.go.jptandfonline.com
γ-Glutamylmethylamide Synthetase (γ-GMAS) is another key ATP-dependent enzyme in the microbial biosynthesis of L-Glutamine, N-ethyl-. encyclopedia.pubnih.gov This enzyme catalyzes the conversion of monomethylamine (MMA) and glutamate to γ-glutamylmethylamide and is a crucial first step in MMA metabolism for many marine bacteria. nih.gov GmaS has been identified as a promising catalyst for L-theanine production due to its ability to bind ethylamine to the γ-amino group of L-glutamate. encyclopedia.pubnih.gov
The γ-GMAS from Methylovorus mays No. 9 has been extensively studied and shown to be an optimal catalyst for the biosynthesis of L-theanine. nih.govoup.com Overexpression of the gmas gene in Escherichia coli has been a successful strategy for producing high concentrations of L-theanine. nih.gov Studies have shown that the enzyme from Methylovorus mays has maximum activity at a temperature of 50°C and a pH of 7. nih.gov The catalytic process requires ATP, and various ATP regeneration systems have been investigated to make the process more economical, often involving co-expression with enzymes like polyphosphate kinase (PPK). nih.govoup.com
| Enzyme | Organism Source | Substrates | Key Characteristics |
| Glutamine Synthetase (GS) | Pseudomonas taetrolens Y-30 | L-Glutamate, Ethylamine, ATP | Reactivity towards ethylamine is enhanced by Mn²⁺ ions at pH 8.5. jst.go.jp |
| γ-Glutamylmethylamide Synthetase (γ-GMAS) | Methylovorus mays No. 9 | L-Glutamate, Ethylamine, ATP | Optimal catalyst for L-theanine biosynthesis; often used with ATP regeneration systems. nih.govoup.com |
L-Glutamine, N-ethyl-, commonly known as L-theanine, is a non-proteinogenic amino acid analog of L-glutamate and L-glutamine. wikipedia.org Primarily found in tea plants (Camellia sinensis), it is responsible for the characteristic umami taste of green tea. acs.orgnih.gov The biosynthesis of this compound occurs naturally in plants and can be replicated and optimized in microbial systems through various metabolic pathways. These pathways are broadly categorized into glutamate-mediated (ATP-dependent) and glutamine-mediated (ATP-independent) routes. encyclopedia.pub
Glutamate-Mediated Pathways (ATP-Dependent)
In glutamate-mediated pathways, the synthesis of L-Glutamine, N-ethyl- relies on the availability of L-glutamate and ethylamine, and requires energy in the form of ATP. Several enzymes can catalyze this reaction. encyclopedia.pub
γ-Glutamylcysteine Synthetase (γ-GCS) is an enzyme that typically catalyzes the ATP-dependent formation of γ-glutamylcysteine from L-glutamate and cysteine. researchgate.netresearchgate.net However, research has demonstrated that γ-GCS from Escherichia coli possesses a broader substrate specificity and can utilize non-amino acid compounds, such as primary amines, in place of cysteine. researchgate.netoup.com This catalytic promiscuity allows γ-GCS to synthesize L-Glutamine, N-ethyl- from L-glutamate and ethylamine. oup.comtandfonline.com
The reaction rate is influenced by the chain length of the amine substrate, with n-propylamine showing higher activity than ethylamine. oup.com Despite a relatively low yield in initial studies, with resting E. coli cells producing 2.1 g/L of theanine, γ-GCS is considered a promising candidate for microbial production due to its potentially higher expression levels compared to other synthetases. encyclopedia.pubmdpi.com Directed evolution has been employed to significantly enhance the efficiency of γ-GCS for L-Glutamine, N-ethyl- synthesis. mdpi.com One study reported that a mutant γ-GCS increased production by 14.6-fold and the catalytic efficiency for ethylamine by 17.0-fold, achieving a final concentration of 30.4 g/L with an 87% conversion rate from glutamate and ethylamine. researchgate.netmdpi.com
| Enzyme | Organism | Substrates | Product | Key Findings |
| γ-Glutamylcysteine Synthetase (γ-GCS) | Escherichia coli | L-glutamic acid, Ethylamine, ATP | L-Glutamine, N-ethyl- | Can utilize various amines; directed evolution significantly improves catalytic efficiency and product yield. oup.commdpi.com |
Glutamine-Mediated Pathways (ATP-Independent)
In contrast to the glutamate-mediated pathways, glutamine-mediated synthesis of L-Glutamine, N-ethyl- does not require ATP. encyclopedia.pubmdpi.com These pathways rely on the transfer of the γ-glutamyl group from L-glutamine to ethylamine, a reaction catalyzed by specific transferases and glutaminases. encyclopedia.pubnih.gov
L-glutaminase (GLS) is an enzyme that primarily catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia. sbmu.ac.ir However, certain L-glutaminases can also facilitate a γ-glutamyl transfer reaction, using an acceptor molecule like ethylamine instead of water. mdpi.comresearchgate.net This transferase activity results in the synthesis of L-Glutamine, N-ethyl-. researchgate.net
| Enzyme | Organism | Substrates | Product | Key Findings |
| L-Glutaminase (GLS) | Pseudomonas nitroreducens, Trichoderma koningii | L-glutamine, Ethylamine | L-Glutamine, N-ethyl- | Catalyzes both hydrolysis and γ-glutamyl transfer; ATP-independent pathway. encyclopedia.pubmdpi.comsbmu.ac.ir |
Gamma-Glutamyltranspeptidase (GGT) is another key enzyme in the ATP-independent synthesis of L-Glutamine, N-ethyl-. nih.gov GGT catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl compounds, such as L-glutamine, to an acceptor, which can be an amino acid, a peptide, or, in this case, ethylamine. nih.govnih.gov GGTs from various microbial sources, including E. coli and Bacillus species, have been successfully used for this purpose. encyclopedia.pubmdpi.com
The reaction using GGT can achieve high conversion rates. For instance, GGT from E. coli K-12 demonstrated a 60% conversion rate for the synthesis of theanine from L-glutamine and ethylamine. encyclopedia.pubmdpi.com Similarly, recombinant GGT from Bacillus licheniformis resulted in an 85-87% conversion of L-glutamine to L-Glutamine, N-ethyl- within 4 hours under optimized conditions. nih.gov To improve efficiency and reduce side reactions, researchers have also explored using glutamic acid γ-methyl ester as an economical substrate instead of glutamine, which yielded a conversion rate of 69.3% over ten continuous uses with immobilized E. coli cells expressing GGT. nih.gov Deletion of the ggt gene in engineered E. coli strains has also been shown to be a crucial step to prevent the decomposition of the produced L-Glutamine, N-ethyl-. nih.govasm.org
| Enzyme | Organism | Substrates | Product | Key Findings |
| Gamma-Glutamyltranspeptidase (GGT) | Escherichia coli, Bacillus licheniformis, Bacillus subtilis | L-glutamine (or other γ-glutamyl donors), Ethylamine | L-Glutamine, N-ethyl- | ATP-independent; high conversion rates; enzyme engineering can improve catalytic efficiency. mdpi.comnih.govnih.govnih.gov |
Engineered Microbial Production Systems
To overcome the limitations of natural production and traditional chemical synthesis, significant research has focused on developing engineered microbial systems, primarily in E. coli, for the efficient production of L-Glutamine, N-ethyl-. researchgate.netacs.org These efforts involve the design of artificial biosynthetic pathways and the engineering of strains capable of producing the precursor ethylamine de novo. nih.gov
A major challenge in the fermentative production of L-Glutamine, N-ethyl- is the need to supplement the culture with ethylamine, which is a toxic and flammable precursor. nih.gov To address this, artificial pathways have been designed to produce ethylamine endogenously from common carbon sources like glucose. nih.govmdpi.com Two primary strategies have emerged: the transaminase (TA) pathway and the alanine decarboxylase (AlaDC) pathway. nih.govresearchgate.net
Transaminase (TA) Pathway : This pathway converts acetaldehyde (B116499) to ethylamine through a transamination reaction. nih.govresearchgate.net Acetaldehyde can be produced from acetyl-CoA by acetaldehyde dehydrogenase. A transaminase, such as one from Pseudomonas putida, then catalyzes the conversion of acetaldehyde to ethylamine. nih.govresearchgate.net
Alanine Decarboxylase (AlaDC) Pathway : This pathway utilizes the enzyme alanine decarboxylase (AlaDC) from Camellia sinensis (CsAlaDC) to produce ethylamine from L-alanine. nih.govresearchgate.netoup.com Pyruvate, a central metabolite, is first converted to L-alanine by an enzyme like alanine dehydrogenase (BsAld) from Bacillus subtilis, and then CsAlaDC decarboxylates the L-alanine to ethylamine. mdpi.comresearchgate.net
In both pathways, the synthesized ethylamine is then condensed with L-glutamate by a theanine-synthesizing enzyme, such as γ-glutamylmethylamide synthetase (GMAS), to produce L-Glutamine, N-ethyl-. nih.govresearchgate.net Studies have shown that the AlaDC pathway can be more efficient, with one engineered E. coli strain producing 1.53 g/L of L-Glutamine, N-ethyl- without external ethylamine supplementation. mdpi.com
The successful implementation of artificial biosynthetic pathways relies on the efficient de novo synthesis of ethylamine in recombinant microbial hosts. This involves the heterologous expression of key enzymes and the optimization of metabolic fluxes to channel precursors towards ethylamine production. nih.govmdpi.com
For the AlaDC pathway, this includes co-expressing CsAlaDC with an enzyme like Bacillus subtilis alanine dehydrogenase (BsAld) and a theanine synthesis enzyme like Pseudomonas syringae γ-glutamylmethylamide synthetase (PsGMAS). mdpi.com This creates a complete pathway from glucose to L-Glutamine, N-ethyl-. mdpi.comresearchgate.net
Similarly, for the TA pathway, genes for an appropriate transaminase and an acetaldehyde-producing enzyme are co-expressed with a theanine synthetase. nih.gov Tabata and Shoto designed an E. coli strain containing four enzyme genes from Pseudomonas that could produce ethylamine from acetaldehyde and L-alanine, ultimately yielding 1.48 g/L of L-Glutamine, N-ethyl-. mdpi.com These strategies establish a foundation for the safe and economical fermentative production of L-Glutamine, N-ethyl- by eliminating the need for hazardous external precursors. nih.gov
| Strategy | Key Enzymes | Host Organism | Precursors | Product | Reported Titer |
| AlaDC Pathway | PsGMAS, CsAlaDC, BsAld | Escherichia coli | Glucose, L-Alanine | L-Glutamine, N-ethyl- | 1.53 g/L mdpi.com |
| TA Pathway | PsGMAS, BsAld, PpTA8, EutE | Escherichia coli | Glucose, Acetaldehyde | L-Glutamine, N-ethyl- | >300 mg/L mdpi.com |
| Multi-enzyme Pathway | PP_5182, PP_0596, jm49_01725, RFLU_RS03325 | Escherichia coli | Acetaldehyde, L-Alanine | L-Glutamine, N-ethyl- | 1.48 g/L mdpi.com |
Engineered Microbial Production Systems
Metabolism and Hydrolysis of L-Glutamine, N-ethyl-
L-Glutamine, N-ethyl-, commonly known as L-theanine, undergoes hydrolysis, breaking down into its constituent components, L-glutamate and ethylamine. This process is catalyzed by several enzymes and is a key aspect of its metabolic pathway. In mammals, this breakdown primarily occurs in the kidney after oral administration and absorption through the intestinal tract. ocha-festival.jp The resulting products then enter various other metabolic pathways for reuse in the body. mdpi.com
The enzymatic breakdown of L-Glutamine, N-ethyl- is facilitated by a class of enzymes known as hydrolases, which act on carbon-nitrogen bonds. wikipedia.org Several specific enzymes have been identified to possess the capability to hydrolyze this compound.
An enzyme referred to as L-theanine hydrolase has been identified and is systematically named N5-ethyl-L-glutamine amidohydrolase. wikipedia.org This enzyme catalyzes the hydrolysis of L-theanine into L-glutamate and ethylamine. wikipedia.org Research has shown that theanine hydrolase activity is present in tea leaves. tandfonline.comoup.com Interestingly, this enzymatic activity in tea leaves was found to have the same optimal pH of 8.5 as glutaminase (B10826351) activity. tandfonline.comoup.com However, the yield of glutaminase activity was lower than that of theanine hydrolytic activity during purification, suggesting they may be different enzymes. tandfonline.comoup.com The gene CsPDX2.1 in Camellia sinensis has been identified as encoding an L-theanine hydrolase, which also exhibits L-glutamine hydrolase functions. acs.orgresearchgate.net Some studies suggest that L-theanine hydrolase activity might be widespread in plants beyond just the tea plant. acs.org
| Enzyme | Systematic Name | Products of Hydrolysis | Source Organism Example |
| L-Theanine Hydrolase | N5-ethyl-L-glutamine amidohydrolase | L-glutamate, Ethylamine | Camellia sinensis (Tea Plant) |
Studies in rats have demonstrated that L-theanine is metabolized by a phosphate-independent glutaminase in the kidney. nih.govresearchgate.net This theanine-degrading activity was found to be co-purified with glutaminase activity, with the relative activity for L-theanine being approximately 85% of that for L-glutamine throughout the purification process. nih.gov It is noteworthy that purified phosphate-dependent glutaminase did not exhibit any theanine-degrading activity. nih.govresearchgate.net This indicates the specificity of the phosphate-independent form of the enzyme in the metabolism of L-theanine. nih.gov The enzymatic hydrolysis by phosphate-independent glutaminase also yields L-glutamic acid and ethylamine. researchgate.net
| Enzyme Type | Specificity | Location in Mammals | Products |
| Glutaminase | Phosphate-Independent | Kidney | L-glutamate, Ethylamine |
Gamma-Glutamyltranspeptidase (γ-GTP) is another enzyme implicated in the metabolism of L-theanine. This enzyme can catalyze the transfer of the γ-glutamyl moiety from L-theanine to other molecules. kyoto-u.ac.jp For instance, in the presence of glycylglycine, the γ-glutamyl group of theanine can be transferred to form γ-glutamylglycylglycine. nih.gov While γ-GTP is also involved in the synthesis of L-theanine from L-glutamine and ethylamine, its role in the breakdown or transformation of L-theanine is also recognized. kyoto-u.ac.jpnih.govresearchgate.net
Following the hydrolysis of L-Glutamine, N-ethyl-, the resulting products, L-glutamate and ethylamine, are integrated into various metabolic pathways. mdpi.comkyoto-u.ac.jp
L-Glutamate: As a fundamental amino acid, L-glutamate can be utilized in numerous ways. It can contribute to the synthesis of nitrogen-containing compounds or undergo further hydrolysis. mdpi.com In the context of L-theanine metabolism, it has been suggested that the glutamyl moiety might be transferred by γ-glutamyl transpeptidase to other peptides in the body. nih.gov
Ethylamine: The ethylamine produced from L-theanine hydrolysis is also channeled into other biosynthetic processes. mdpi.com In tea plants, it has been observed that the ethylamine moiety is incorporated into catechins. nih.gov In rats, after oral administration of L-theanine, ethylamine is detected in the plasma and a significant portion is excreted in the urine. ocha-festival.jp
| Hydrolysis Product | Potential Metabolic Fate |
| L-Glutamate | - Synthesis of other nitrogen-containing compounds- Further hydrolysis- Transferred to other peptides via γ-GTP nih.gov |
| Ethylamine | - Biosynthesis of catechins (in tea plants) nih.gov- Excretion in urine (in mammals) ocha-festival.jp |
Mechanistic Insights into Biological Activities of L Glutamine, N Ethyl in Vitro and Animal Models
Neurobiological Modulations
The neurobiological activity of L-Glutamine, N-ethyl-, commonly known as L-theanine, has been the subject of extensive research. This unique amino acid, naturally found in tea leaves, readily crosses the blood-brain barrier and exerts a variety of modulatory effects on the central nervous system. In vitro and animal models have been instrumental in elucidating the mechanisms underlying its psychoactive properties, revealing complex interactions with several key neurotransmitter systems.
Neurotransmitter System Interactions
L-theanine's influence on mood, stress, and cognitive function is largely attributed to its ability to modulate the levels and functions of critical brain neurotransmitters. Studies in animal models have consistently demonstrated its impact on the dopaminergic, serotonergic, and GABAergic systems.
L-theanine has been shown to significantly affect the dopaminergic system, which is crucial for regulating mood, motivation, and motor control. Animal studies indicate that L-theanine administration leads to an increase in dopamine (B1211576) concentrations in specific brain regions.
In a study involving a chronic unpredictable mild stress (CUMS) rat model, the administration of L-theanine was found to significantly elevate dopamine levels in the prefrontal cortex, nucleus accumbens, striatum, and hippocampus. Another study utilizing in vivo brain microdialysis in rats demonstrated that direct perfusion of L-theanine into the striatum resulted in a notable increase in dopamine release. This effect on dopamine release is thought to be mediated, at least in part, through its interaction with the glutamatergic system, as the dopamine-releasing effect of L-theanine was inhibited by an NMDA receptor antagonist.
The following table summarizes the observed changes in dopamine levels in different brain regions of rats following L-theanine administration in a CUMS model.
| Brain Region | L-theanine Induced Change in Dopamine Levels |
| Prefrontal Cortex | Increased |
| Nucleus Accumbens | Increased |
| Striatum | Increased |
| Hippocampus | Increased |
This table is based on data from a study on a chronic unpredictable mild stress rat model.
The serotonergic system, which plays a vital role in mood regulation, sleep, and appetite, is also modulated by L-theanine. Research in animal models has shown that L-theanine can influence the levels of serotonin (B10506) in the brain.
In the same CUMS rat model mentioned previously, L-theanine administration led to a significant increase in serotonin concentrations in the prefrontal cortex, nucleus accumbens, and striatum. These findings suggest that L-theanine's potential mood-influencing effects may be linked to its ability to enhance serotonergic neurotransmission in key brain circuits.
The table below outlines the changes in serotonin levels observed in different brain regions of rats subjected to the CUMS model and treated with L-theanine.
| Brain Region | L-theanine Induced Change in Serotonin Levels |
| Prefrontal Cortex | Increased |
| Nucleus Accumbens | Increased |
| Striatum | Increased |
This table is based on data from a study on a chronic unpredictable mild stress rat model.
L-theanine is widely reported to influence the GABAergic system, the primary inhibitory neurotransmitter system in the brain, which is critical for promoting relaxation and reducing neuronal excitability. Animal studies have indicated that L-theanine administration can lead to an increase in the concentration of gamma-aminobutyric acid (GABA) in the brain. nih.govnih.gov
While the precise quantitative changes in GABA levels in specific brain regions are not as extensively detailed in readily available literature as those for dopamine and serotonin, the consensus from numerous studies is that L-theanine enhances GABAergic activity. caringsunshine.com This effect is believed to contribute significantly to its calming and anxiolytic properties. For instance, a study on a mixture of GABA and L-theanine showed an increase in the expression of GABA receptors in the brain. nih.gov
Glutamatergic System Interactions
Given its structural similarity to glutamate (B1630785), a primary excitatory neurotransmitter, L-theanine's interaction with the glutamatergic system is a key area of its neurobiological activity. It has been found to interact with ionotropic glutamate receptors, which are crucial for synaptic plasticity and neuronal communication.
In vitro studies have demonstrated that L-theanine can bind to all three major subtypes of ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. researchgate.net However, its affinity for these receptors is notably lower than that of glutamate itself.
A study investigating the inhibitory effects of L-theanine on the binding of specific radioligands to these receptors in rat cortical neurons provided the following half-maximal inhibitory concentration (IC50) values:
| Receptor Subtype | Radioligand | IC50 of L-theanine (μM) |
| AMPA | [3H]AMPA | 19.2 |
| Kainate | [3H]Kainate | 0.373 |
| NMDA (Glycine site) | [3H]MDL 105,519 | 329 |
This table presents the in vitro binding affinities of L-theanine to ionotropic glutamate receptors.
These findings indicate that L-theanine acts as a weak antagonist at these receptors. This antagonistic action at glutamatergic synapses may contribute to its neuroprotective effects by preventing excitotoxicity, a process implicated in various neurological disorders. Furthermore, the modulation of the NMDA receptor is also linked to L-theanine's influence on dopamine release, highlighting the intricate interplay between these neurotransmitter systems.
Interaction with Metabotropic Glutamate Receptors (Group I mGluRs)
L-Glutamine, N-ethyl-, also known as L-Theanine, exerts a neuroprotective effect that appears to be mediated, in part, through its interaction with Group I metabotropic glutamate receptors (mGluRs). nih.gov Research on primary cultured rat cortical neurons has demonstrated that L-Theanine can inhibit the delayed neuronal death caused by brief glutamate exposure. This protective action is nullified by the presence of Group I mGluR antagonists, indicating a direct involvement of these receptors. nih.govresearchgate.net
The mechanism of this neuroprotection is linked to the modulation of downstream signaling pathways associated with Group I mGluRs. For instance, while glutamate exposure alone leads to a decrease in the expression of phospholipase C (PLC)-beta1 and -gamma1, co-treatment with L-Theanine maintains their expression at control levels. nih.gov Furthermore, prolonged treatment with L-Theanine alone has been shown to increase the expression of both PLC-beta1 and PLC-gamma1, an effect that is also blocked by Group I mGluR antagonists. nih.gov These findings suggest that L-Theanine's neuroprotective effects are tied to its ability to positively modulate Group I mGluR signaling. nih.gov
As a structural analog of glutamate, L-Theanine can bind to glutamate receptors, including ionotropic (AMPA, kainate) and metabotropic subtypes, albeit with varying affinities. researchgate.netnih.govnih.gov This interaction with Group I mGluRs is a key component of its neuroprotective profile against excitotoxicity. nih.govresearchgate.net
Modulation of Glutamine and Glutamate Transporters
L-Glutamine, N-ethyl- has been shown to influence the activity and expression of glutamine and glutamate transporters. Due to its structural similarity to glutamine and glutamate, it can competitively interact with their transport systems. mdpi.comresearchgate.net Studies have reported that L-Theanine inhibits the uptake of glutamate, which can in turn increase the antitumor activity of certain chemotherapeutic agents by reducing intracellular glutathione (B108866) (GSH) levels in tumor cells. researchgate.net
In animal models, L-Theanine supplementation has been found to upregulate the mRNA and protein expression of several amino acid transporters in the small intestine, including the excitatory amino acid transporters (EAATs) responsible for glutamate uptake. mdpi.comresearchgate.net Specifically, it has been shown to upregulate the expression of acidic amino acid transporters SLC1a1 and SLC1a2. nih.gov This modulation of transporter expression suggests a role for L-Theanine in regulating amino acid absorption and metabolism. mdpi.comdntb.gov.ua The glutamate-glutamine cycle, which is crucial for regulating glutamate levels, relies on the coordinated action of vesicular glutamate transporters (VGLUTs) and excitatory amino acid transporters (EAATs). researchgate.net By influencing these transporters, L-Theanine may play a role in modulating glutamatergic neurotransmission. researchgate.net
Neuroprotective Mechanisms
Attenuation of Oxidative Stress (e.g., Reduction of Reactive Oxygen Species, Enhancement of Antioxidant Enzymes)
L-Glutamine, N-ethyl- demonstrates significant neuroprotective effects by mitigating oxidative stress through multiple mechanisms. consensus.app It has been consistently shown to reduce the production of reactive oxygen species (ROS) and decrease markers of oxidative damage to lipids and proteins. medisearch.iobiomolther.org In various experimental models, including those of neurotoxicity and neurodegeneration, L-Theanine treatment leads to a decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation. medisearch.ionih.govnih.gov
A crucial aspect of its antioxidant activity is the enhancement of the endogenous antioxidant defense system. consensus.app L-Theanine has been found to increase the levels of glutathione (GSH), a major intracellular antioxidant. medisearch.ionih.gov Furthermore, it boosts the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). medisearch.ionih.govmdpi.com This enhancement of antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage. consensus.appmedisearch.io Studies have also indicated that L-Theanine can activate the Nrf2 signaling pathway, which plays a central role in regulating the expression of antioxidant genes. medisearch.ionih.gov
The table below summarizes the effects of L-Glutamine, N-ethyl- on key markers of oxidative stress and antioxidant enzyme activity in different experimental models.
| Model/Condition | Effect on Oxidative Stress Markers | Effect on Antioxidant Enzymes |
| Heat Stress in Skeletal Muscle Cells | Decreased ROS and MDA levels. nih.gov | Enhanced GSH-Px and CAT activities. nih.gov |
| Vincristine-Induced Neuropathy in Rats | Decreased NO and MDA levels. mdpi.com | Increased GSH, SOD, and CAT levels. mdpi.com |
| Caffeine-Induced Oxidative Stress in Brain | Decreased MDA levels. researchgate.net | Increased SOD, CAT, and GPx levels. researchgate.net |
| Aβ-Induced Neurotoxicity | Reduced ROS generation, protein and lipid damage. biomolther.org | Elevated glutathione levels. biomolther.org |
| Heat Stress in Mice | Decreased MDA production. nih.gov | Increased SOD and CAT, counteracted GSH-Px inactivation. nih.gov |
Reduction of Neuroinflammation (e.g., Inhibition of NF-κB Pathway)
L-Glutamine, N-ethyl- exhibits potent anti-inflammatory properties, a key component of its neuroprotective effects. A primary mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov The activation of NF-κB is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines.
In a rat model of Parkinson's disease, L-Theanine was shown to suppress NF-κB activation induced by lipopolysaccharide (LPS). nih.gov Similarly, in a mouse model of Alzheimer's disease, L-Theanine inhibited the activity of NF-κB induced by amyloid-beta (Aβ) peptides. nih.gov This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators. nih.gov
Furthermore, in a rat model of D-galactose-induced brain aging, L-Theanine was found to inhibit the activation of NF-κB (p65) and consequently reduce the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov L-Theanine has also been shown to mitigate inflammation in other contexts, such as in high-fat diet-induced colonic damage, by suppressing the phosphorylation of key proteins in the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov
The table below provides a summary of the effects of L-Glutamine, N-ethyl- on the NF-κB pathway and inflammatory markers in various models.
| Model/Condition | Effect on NF-κB Pathway | Effect on Inflammatory Markers |
| LPS-Induced Parkinson's Disease Model (Rats) | Suppression of NF-κB. nih.gov | Not specified. |
| Aβ-Induced Alzheimer's Disease Model (Mice) | Inhibition of NF-κB activity. nih.gov | Not specified. |
| D-Galactose-Induced Brain Aging (Rats) | Inhibition of NF-κB (p65) activation. nih.gov | Decreased TNF-α, IL-1β, and IL-6. nih.gov |
| High-Fat Diet-Induced Colonic Damage (Rats) | Suppression of NF-κB/MAPK pathways. nih.gov | Not specified. |
| Acute Alcoholic Intestinal Injury (Mice) | Downregulation of TLR4/NF-κB axis. mdpi.com | Decreased TNF-α and IFN-γ. mdpi.com |
Modulation of Apoptotic Signaling Pathways
L-Glutamine, N-ethyl- exerts neuroprotective effects by modulating key signaling pathways involved in apoptosis, or programmed cell death. A significant mechanism is its ability to alter the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, L-Theanine has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio towards cell survival helps to inhibit the apoptotic cascade. nih.gov
In addition to regulating the Bcl-2 family, L-Theanine can also influence the activity of caspases, which are the executioner enzymes of apoptosis. In models of heat stress-induced damage in skeletal muscle cells, L-Theanine treatment led to a reduction in the mRNA levels of caspase-3. nih.gov Similarly, in a model of vincristine-induced neuropathy, L-Theanine reduced the levels of caspase-3 in the sciatic nerve. mdpi.com
Furthermore, L-Theanine has been observed to inhibit the activation of stress-activated protein kinases/c-Jun N-terminal kinases (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK), which are upstream signaling molecules that can trigger apoptosis. nih.govnih.gov By suppressing these pathways, L-Theanine can prevent the initiation of the apoptotic process. nih.gov
The table below summarizes the effects of L-Glutamine, N-ethyl- on key components of apoptotic signaling pathways in different experimental settings.
| Model/Condition | Effect on Bcl-2 Family Proteins | Effect on Caspases | Effect on Upstream Signaling |
| ETEC-Infected Mouse Models | Increased Bcl-2 mRNA and protein, decreased Bax expression. nih.gov | Not specified. | Decreased phosphorylation of ERK1/2 and JNK1/2. nih.gov |
| Heat Stress in Skeletal Muscle Cells | Increased Bcl-2 mRNA and protein, decreased Bax mRNA and protein. nih.gov | Decreased caspase-3 mRNA levels. nih.gov | Not specified. |
| Vincristine-Induced Neuropathy in Rats | Not specified. | Reduced caspase-3 levels. mdpi.com | Not specified. |
| Cadmium-Induced Apoptosis in PC12 Cells | Decreased Bax/Bcl-2 ratio. researchgate.net | Decreased cleaved caspase-9 and caspase-3. researchgate.net | Depressed phosphorylation of PI3K/Akt, ERK1/2, and JNK. researchgate.net |
Impact on Neuronal Cell Survival in Injury Models
L-Glutamine, N-ethyl- has demonstrated a significant capacity to promote neuronal cell survival in a variety of injury models, underscoring its neuroprotective potential. In a rat model of cerebral ischemia-reperfusion, both pre- and post-ischemic administration of L-Theanine resulted in a significant improvement in neurological deficit scores and a reduction in infarct size. researchgate.net
In a model of isoflurane-induced neurotoxicity, pretreatment with L-Theanine was shown to attenuate damage to neural stem cells (NSCs) and improve cognitive deficits in young mice. nih.gov The study found that L-Theanine increased NSC viability and proliferation while decreasing apoptosis. nih.govjst.go.jp This protective effect was associated with the activation of the Akt–GSK-3β signaling pathway. nih.govjst.go.jp
Furthermore, in a mouse model of Alzheimer's disease, oral treatment with L-Theanine reduced neuronal cell death in the cortex and hippocampus induced by amyloid-beta (Aβ) peptides. nih.gov It also demonstrated protective effects against environmental toxins. For instance, L-Theanine was found to protect dopaminergic cells through the ERK1/2 signaling pathway. sci-hub.se In a model of sleep deprivation-induced neuronal damage, L-Theanine preserved hippocampal neurons and mitochondrial function. nutraingredients.com Additionally, in aged, stress-sensitive mice, L-Theanine intake was shown to suppress stress-induced brain atrophy. mdpi.com
The table below summarizes the neuroprotective effects of L-Glutamine, N-ethyl- on neuronal cell survival in various injury models.
| Injury Model | Key Findings |
| Cerebral Ischemia-Reperfusion (Rats) | Improved neurological deficit, reduced infarct size. researchgate.net |
| Isoflurane-Induced Neurotoxicity (Mice) | Attenuated neural stem cell damage, improved cognitive deficits. nih.gov |
| Amyloid-Beta Induced Neurotoxicity (Mice) | Reduced neuronal cell death in cortex and hippocampus. nih.gov |
| Environmental Toxin Exposure | Protected dopaminergic cells via ERK1/2 pathway. sci-hub.se |
| Sleep Deprivation (Mice) | Preserved hippocampal neurons and mitochondrial function. nutraingredients.com |
| Psychosocial Stress-Induced Brain Atrophy (Mice) | Suppressed brain atrophy. mdpi.com |
Cannabinoid Receptor 1 (CB1) Interaction and Related Pathways
L-Glutamine, N-ethyl-, also known as L-Theanine, has been identified as an antagonist of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net This interaction is characterized by competitive binding to the receptor, leading to an inhibition of its activity. nih.govresearchgate.net This antagonistic action on the CB1 receptor has been shown to modulate glutamine metabolism and immune function in both normal and stressed animal models. nih.govresearchgate.net
In the context of immune signaling, the antagonism of the CB1 receptor by L-Glutamine, N-ethyl- relieves the receptor's inhibitory effect on cyclooxygenase-2 (COX-2) expression. nih.gov This, in turn, leads to a downregulation of Programmed Cell Death 4 (Pdcd4) and Nuclear Factor kappa B (NF-κB), ultimately resulting in an enhanced expression of the anti-inflammatory cytokine, Interleukin-10 (IL-10). nih.gov In stressed rats, this interaction also contributes to a decrease in the pro-inflammatory factor Tumor Necrosis Factor-alpha (TNF-α) and an increase in IL-10 through the COX2-Pdcd4-NFκB-IL10 and TNFα pathways. nih.govresearchgate.net
Furthermore, the binding of L-Glutamine, N-ethyl- to the CB1 receptor influences the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. In normal rats, this antagonism inhibits the phosphorylation of ERK1/2. nih.gov Conversely, in stressed rats, it promotes the nuclear translocation of phosphorylated ERK1/2 (p-ERK1/2). nih.govresearchgate.net
It is important to note that while L-Glutamine, N-ethyl- acts as a CB1 inhibitor, Cannabidiol (CBD) functions as a negative allosteric modulator of the same receptor, altering its signaling. cbd.market The structural similarity of L-Glutamine, N-ethyl- to glutamate allows it to interact with glutamate receptors, including AMPA, NMDA, and kainate receptors. nih.govresearchgate.netnih.gov
Cellular Signaling Pathway Modulation
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Regulation
L-Glutamine, N-ethyl- demonstrates significant regulation of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway. In vitro studies on substance P-induced hyperactive bladder in rats showed that L-Glutamine, N-ethyl- inhibits the proinflammatory PKC/ERK/NF-κB/ICAM-1/IL-33 signaling pathway. nih.gov
In animal models, the interaction of L-Glutamine, N-ethyl- with the CB1 receptor directly impacts ERK1/2 phosphorylation. nih.gov In normal rats, antagonism of the CB1 receptor by L-Glutamine, N-ethyl- leads to the inhibition of ERK1/2 phosphorylation. nih.gov Conversely, in rats under stress, this interaction promotes the nuclear translocation of phosphorylated ERK1/2. nih.govresearchgate.net
Further research has shown that L-Glutamine, N-ethyl- can prevent neointimal hyperplasia by inhibiting the phosphorylation of Elk-1 and activating MAPK-1. nih.gov However, in a study involving angiotensin II-induced vascular smooth muscle cells, L-Glutamine, N-ethyl- did not affect the activation of ERK1/2. jst.go.jpnih.gov In the context of a high-fat diet in rats, L-Glutamine, N-ethyl- was found to suppress inflammation by regulating the MAPK/NF-κB signaling pathways. nih.govsemanticscholar.org Specifically, it was observed to block the phosphorylation of key proteins within these pathways. researchgate.net Studies on heat-stressed mice also indicate that L-Glutamine, N-ethyl- modulates the p38 MAPK signaling pathway. nih.govresearchgate.net
The precursor, L-glutamine, has also been shown to influence this pathway by inducing MAPK phosphatase-1 (MKP-1) through the activation of a Ca2+→ ERK cascade. nih.gov Additionally, the induction of glutamine uptake and metabolism in T lymphocytes requires ERK function. researchgate.netpsu.edudntb.gov.ua
JAK/STAT3 Signaling Pathway Modulation
L-Glutamine, N-ethyl- has been shown to modulate the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. In a study on vascular smooth muscle cells, L-Glutamine, N-ethyl- significantly lowered the angiotensin II-prompted phosphorylation of Janus kinase 2 (JAK2) and STAT3. jst.go.jpnih.gov This suggests that L-Glutamine, N-ethyl- can obstruct the JAK/STAT3 pathway. jst.go.jp
Further research indicates that L-Glutamine, N-ethyl-, in combination with theobromine, can inhibit tumor production in rats with colon cancer by downregulating the JAK2/STAT3 pathway. nih.gov It has also been reported to alleviate memory impairment in aging mice by upregulating JAK2/STAT3 signaling. nih.gov
In the context of myocardial ischemia/reperfusion injury, L-Glutamine, N-ethyl- has been found to reduce apoptosis and oxidative stress by activating the JAK2/STAT3 pathway. researchgate.netresearchgate.net Pretreatment with L-Glutamine, N-ethyl- prevented the ischemia/reperfusion-induced decrease in the phosphorylation levels of JAK2 and STAT3 in the ischemic heart tissue of mice. researchgate.net
The precursor, L-glutamine, has also been shown to activate STAT3 to control cancer cell proliferation, a process that is independent of glutamine metabolism. nih.govnih.gov L-alanyl-L-glutamine has been observed to activate the JAK2/STAT3 signaling pathway in myocardial ischemia-reperfusion. semanticscholar.org
Akt/GSK-3β/β-catenin Signaling Pathway Regulation
L-Glutamine, N-ethyl- has been shown to modulate the Akt/GSK-3β/β-catenin signaling pathway. In a study on adolescent rats exposed to Δ-9-tetrahydrocannabinol (THC), L-Glutamine, N-ethyl- blocked the cortical downregulation of the Akt and glycogen (B147801) synthase kinase 3 (GSK-3) signaling pathways. nih.gov
In research on male Sprague-Dawley rats, L-Glutamine, N-ethyl- enhanced the phosphorylation of protein kinase B (Akt) and decreased the phosphorylation of glycogen synthase kinase 3β (GSK-3β). researchgate.net Furthermore, in cultured broiler skeletal muscle cells under heat stress, L-Glutamine, N-ethyl- enhanced the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov This protective effect was significantly reduced by a PI3K inhibitor. nih.gov
The downstream insulin (B600854) signaling pathway, PI3K/Akt, is affected by impaired insulin signaling, which can lead to increased production of Aβ and hyperphosphorylated tau. mdpi.com Akt phosphorylates and inactivates GSK3, which leads to the activation of glycogen synthase. mdpi.com
Protein Kinase A (PKA)/cAMP Responder Element Binding Protein (CREB) Signaling Pathway Modulation
Currently, there is a lack of direct research findings specifically detailing the modulation of the Protein Kinase A (PKA)/cAMP Responder Element Binding Protein (CREB) signaling pathway by L-Glutamine, N-ethyl-.
Nuclear Factor kappa B (NF-κB) Signaling Pathway Modulation
L-Glutamine, N-ethyl- has been shown to modulate the Nuclear Factor kappa B (NF-κB) signaling pathway. In a study on rats with a high-fat diet, L-Glutamine, N-ethyl- was found to suppress inflammation by regulating the MAPK/NF-κB signaling pathways. nih.govsemanticscholar.org It achieves this by preventing the phosphorylation of key proteins in these pathways. researchgate.net
In vitro studies on IL-1β induced chondrocytes demonstrated that L-Glutamine, N-ethyl- inhibited the nuclear translocation and phosphorylation of NF-κB p65. mdpi.com Furthermore, in a model of substance P-induced hyperactive bladder, L-Glutamine, N-ethyl- was shown to inhibit the proinflammatory PKC/ERK/NF-κB/ICAM-1/IL-33 signaling pathway. nih.gov
The interaction of L-Glutamine, N-ethyl- with the CB1 receptor also influences NF-κB. By antagonizing the CB1 receptor, it relieves the inhibition of COX-2 expression, which in turn downregulates Pdcd4 and NF-κB. nih.govx-mol.com In a mouse model of acute alcoholic intestinal injury, L-Glutamine, N-ethyl- was found to regulate the TLR4/NF-κB/HIF-1α axis. mdpi.com
The precursor, glutamine, has also been shown to modulate the NF-κB signaling pathway in peritoneal macrophages of mice. nih.govnih.govresearchgate.net
Adenosine 5′-Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation and Downstream Effects
L-Glutamine, N-ethyl-, also known as L-theanine, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a crucial cellular energy sensor, leading to various downstream metabolic effects. In vitro and in vivo studies have demonstrated that L-theanine-induced AMPK activation plays a significant role in regulating lipid metabolism. nih.govresearchgate.net
Mechanistic studies in HepG2 and AML12 cells, as well as in high-fat diet (HFD)-induced nonalcoholic fatty liver disease (NAFLD) mice, revealed that L-theanine activates AMPK through its upstream kinase, Calmodulin-dependent protein kinase kinase-β (CaMKKβ). nih.gov This activation leads to the inhibition of fatty acid synthesis by suppressing the nucleus translocation of sterol regulatory element-binding protein 1c (SREBP-1c) via the AMPK-mTOR signaling pathway. nih.gov Consequently, the expression of genes involved in fatty acid synthesis, such as FASN and ACC1, is reduced. nih.gov
Furthermore, the activation of AMPK by L-theanine promotes fatty acid β-oxidation. nih.gov It increases the expression of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1 A (CPT1A), a rate-limiting enzyme in fatty acid β-oxidation. nih.gov
In adipocytes and the inguinal white adipose tissue (iWAT) of mice, L-theanine treatment has been observed to enhance AMPKα phosphorylation. diabetesjournals.orgresearchgate.net This activation is required for the browning of white adipose tissue, a process that increases energy expenditure. The downstream effects include an increase in the α-ketoglutarate (α-KG) level, which in turn enhances the transcription of Prdm16 by inducing active DNA demethylation on its promoter. diabetesjournals.orgresearchgate.net Knockdown of AMPKα has been shown to abolish the L-theanine-induced upregulation of Prdm16 and adipocyte browning. diabetesjournals.orgresearchgate.net
The activation of AMPK by L-theanine is a key mechanism underlying its beneficial effects on metabolic health, including the amelioration of obesity, improvement of glucose tolerance and insulin sensitivity, and reduction of plasma triglycerides, total cholesterol, and free fatty acids in high-fat diet-fed mice. diabetesjournals.orgmdpi.com
Table 1: Effects of L-Glutamine, N-ethyl- on AMPK Pathway and Downstream Targets
| Model System | Key Findings | Downstream Effects | Reference |
|---|---|---|---|
| HepG2 & AML12 cells | Activates AMPK via CaMKKβ | Inhibits fatty acid synthesis (↓SREBP-1c, ↓FASN, ↓ACC1); Promotes fatty acid β-oxidation (↑PPARα, ↑CPT1A) | nih.gov |
| HFD-induced NAFLD mice | Activates AMPK via CaMKKβ | Reduces hepatic steatosis; Decreases serum ALT, AST, TG, and LDL-C | nih.gov |
STAT3/NOTCH1-BMAL1 Signaling in Chemoresistance
L-Glutamine, N-ethyl- has been identified as a modulator of the STAT3/NOTCH1-BMAL1 signaling pathway, which plays a crucial role in the chemoresistance of cancer cells. imrpress.comimrpress.com Research has specifically focused on its effects in cisplatin (B142131) (DDP)-resistant lung cancer cells. imrpress.comimrpress.comnih.gov
In vitro studies using DDP-resistant lung cancer cell lines (A549/DDP and NCI-H446/DDP) have shown that L-theanine can improve chemoresistance to cisplatin. imrpress.com RNA-sequencing analysis revealed that the STAT3/NOTCH1 pathway is a potential dominant signaling pathway involved in this process. imrpress.comimrpress.com L-theanine treatment resulted in a significant decrease in the levels of phosphorylated STAT3 and Notch1 in DDP-resistant lung cancer cells. imrpress.com
Mechanistically, L-theanine impedes the migration and stemness activation of DDP-resistant lung cancer cells by regulating the expression of stemness markers induced by the STAT3/NOTCH1/BMAL1 signaling pathway. imrpress.comimrpress.comnih.gov It also inhibits the expression of drug resistance-related genes. nih.gov The study demonstrated that L-theanine can inhibit the expression of BMAL1, a critical component in the molecular circadian oscillator, by regulating STAT3/NOTCH1 signaling, which in turn inhibits cancer stemness. imrpress.com
Furthermore, a combination of L-theanine and a STAT3 blockade has been shown to synergistically improve chemoresistance in DDP-resistant lung cancer cells. imrpress.comnih.gov These findings suggest that L-theanine's ability to regulate the STAT3/NOTCH1-BMAL1 signaling axis is a key mechanism in overcoming chemoresistance in lung cancer. imrpress.comimrpress.comresearchgate.net
Table 2: Impact of L-Glutamine, N-ethyl- on STAT3/NOTCH1-BMAL1 Signaling in Chemoresistance
| Cell Line | Key Findings | Downstream Effects | Reference |
|---|---|---|---|
| DDP-resistant lung cancer cells (A549/DDP, NCI-H446/DDP) | Inhibits activation of STAT3/NOTCH1 signaling | Reduces expression of BMAL1; Inhibits cancer stemness; Impedes migration | imrpress.comimrpress.com |
Neuropilin-1 (NRP1)/VEGFR2 Signaling in Angiogenesis
L-Glutamine, N-ethyl- has been shown to promote angiogenesis through the activation of the Neuropilin-1 (NRP1)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govnih.gov This has been demonstrated in both in vitro and in vivo models.
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that L-theanine significantly enhances angiogenesis, as evidenced by improved tube formation, migration, sprouting, and proliferation. nih.govnih.govresearchgate.net Mechanistically, L-theanine was found to activate the NRP1/VEGFR2 signaling pathway in HUVECs. nih.govnih.gov Treatment with L-theanine led to a significant increase in VEGFR2 phosphorylation. researchgate.net Silencing NRP1 with siRNA in L-theanine-treated cells resulted in a marked reduction in VEGFR2 phosphorylation, confirming that L-theanine regulates VEGFR2 signaling through NRP1. researchgate.net
In an in vivo mouse model of hindlimb ischemia, L-theanine treatment resulted in increased vessel density and improved blood flow recovery. nih.govnih.govresearchgate.net This pro-angiogenic effect was associated with the activation of the NRP1/VEGFR2 signaling pathway in the ischemic tissue. nih.govnih.gov These findings indicate that L-theanine can promote vascular repair and suggest its potential as a therapeutic agent for conditions associated with vascular defects. nih.govnih.govbjbms.org
Table 3: Role of L-Glutamine, N-ethyl- in NRP1/VEGFR2 Signaling and Angiogenesis
| Model System | Key Findings | Downstream Effects | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Activates NRP1/VEGFR2 signaling pathway; Increases VEGFR2 phosphorylation | Enhances tube formation, migration, sprouting, and proliferation | nih.govnih.govresearchgate.net |
Immunomodulatory Mechanisms (in vitro and Animal Models)
Regulation of Inflammatory Cytokines (e.g., IL-4, IL-6, IL-10, IFN-γ, TNF-α)
L-Glutamine, N-ethyl- has demonstrated significant regulatory effects on the production and balance of various inflammatory cytokines. In a study involving rats, administration of L-theanine led to a decrease in the serum levels of interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.govresearchgate.net This was accompanied by a decrease in the ratio of IL-4 to interferon-gamma (IFN-γ) in the serum, suggesting that L-theanine can modulate the Th2/Th1 cytokine balance, shifting it towards a Th1 response. nih.govnih.gov A Th1-dominant response is generally associated with enhanced resistance to pathogens.
In a model of heat stress in mice, L-theanine supplementation was found to reduce the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, and IFN-γ, thereby alleviating damage to the jejunum and liver tissue. nih.gov Furthermore, in a rat model of osteoarthritis, L-theanine treatment decreased the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE-2). mdpi.com
These findings highlight L-theanine's ability to modulate the immune response by regulating the secretion of key inflammatory and anti-inflammatory cytokines, which contributes to its anti-inflammatory properties. nih.govresearchgate.net
Table 4: L-Glutamine, N-ethyl- Mediated Regulation of Inflammatory Cytokines
| Model System | Cytokine | Effect | Reference |
|---|---|---|---|
| Rats | IL-4, IL-6, IL-10 | Decrease in serum levels | nih.govresearchgate.net |
| Rats | IL-4/IFN-γ ratio | Decrease in serum | nih.govnih.gov |
| Heat-stressed mice | TNF-α, IL-6, IFN-γ | Reduced expression | nih.gov |
Modulation of T Cell Growth and Activity
L-Glutamine, N-ethyl- has been shown to modulate the function of T lymphocytes, particularly γδ T cells. umassmed.edu γδ T cells are a subset of T cells that play a role in the first line of defense against microbes and tumors. umassmed.edu Oral administration of L-theanine has been found to enhance the activity of γδ T cells and promote the secretion of IFN-γ. nih.gov The proposed mechanism involves the catabolism of L-theanine to ethylamine (B1201723), which can prime γδ T cells, enhancing their capacity to proliferate and secrete cytokines upon encountering pathogens or tumor cells. nih.govumassmed.edu
Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
L-Glutamine, N-ethyl- has been shown to suppress the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. researchgate.netresearchgate.net In animal models, L-theanine intake has been demonstrated to suppress stress-induced adrenal hypertrophy, a reliable marker of HPA axis activation. nih.gov
Studies in rats have shown that high-dose L-theanine administration can lead to a decrease in the serum levels of corticosterone, the primary stress hormone in rodents. nih.govresearchgate.net This effect is associated with an increase in the levels of dopamine and 5-hydroxytryptamine in the pituitary and hippocampus. nih.govresearchgate.net In humans, a study reported a significantly decreased salivary cortisol response to a cognitive stressor three hours after the administration of an L-theanine-based drink. mdpi.com These findings suggest that L-theanine can mitigate the physiological stress response by downregulating the HPA axis. researchgate.netnih.gov
Regulation of Glutamine Metabolism and Immune Function
L-Glutamine, N-ethyl-, also known as L-theanine, has been shown to regulate glutamine metabolism and immune function through various mechanisms. Research indicates that it competitively binds to cannabinoid receptor 1, leading to the inhibition of its activity. researchgate.netnih.gov This interaction influences both glutamine metabolism and immune responses in normal and stressed conditions. researchgate.netnih.gov In animal models, L-theanine has been observed to affect the expression of glutamine synthetase, a key enzyme in glutamine metabolism, by modulating the phosphorylation of extracellular regulated kinase (ERK) 1/2. nih.gov
Its immunomodulatory effects are multifaceted. L-theanine can influence the balance of T-helper (Th) cell responses, specifically the Th1/Th2 cytokine balance. nih.govnih.gov Studies in rats have shown that L-theanine administration can decrease the serum concentrations of Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), and reduce the IL-4 to Interferon-gamma (IFN-γ) ratio, suggesting a shift towards a Th1-mediated immune response which is crucial for resistance against pathogens. nih.govtandfonline.com In stressed rats, it has been shown to decrease the pro-inflammatory factor Tumor Necrosis Factor-alpha (TNF-α) while increasing the anti-inflammatory factor IL-10. researchgate.netnih.gov This regulation of cytokine expression is partly achieved through the COX2-Pdcd4-NFκB-IL10 and TNFα pathways. researchgate.netnih.gov
Furthermore, L-theanine has been found to enhance the function of γδT cells, a type of T lymphocyte involved in the innate immune response. nih.govresearchgate.net By activating these cells, L-theanine can bolster the body's first line of defense against microorganisms and tumors. researchgate.net It is also involved in the synthesis of glutathione (GSH), a critical antioxidant, as it is metabolized to glutamate in the liver. nih.gov Supplementation with L-theanine can increase GSH concentration, thereby enhancing antioxidant capacity and improving the Th2-mediated immune response. nih.gov
Table 1: Effects of L-Glutamine, N-ethyl- on Immune Markers
| Model | Marker | Effect | Pathway/Mechanism | Reference |
| Stressed Rats | TNF-α | Decrease | COX2-Pdcd4-NFκB-IL10 and TNFα pathways | researchgate.netnih.gov |
| Stressed Rats | IL-10 | Increase | COX2-Pdcd4-NFκB-IL10 and TNFα pathways | researchgate.netnih.gov |
| Rats | IL-4, IL-6, IL-10 | Decrease | Th2/Th1 balance shift | nih.govtandfonline.com |
| In vitro | γδT cells | Enhanced function | Activation of innate immune response | nih.govresearchgate.net |
| In vivo | Glutathione (GSH) | Increased synthesis | Metabolism to glutamate | nih.gov |
Anti-Cancer Mechanisms (in vitro and Animal Models)
L-Glutamine, N-ethyl- exhibits anti-cancer properties through several distinct mechanisms, as demonstrated in various in vitro and animal studies.
L-theanine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. medisearch.ioewadirect.com A key mechanism is the activation of the mitochondrial pathway. ewadirect.comspandidos-publications.com This intrinsic apoptotic pathway is initiated by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like apoptosis-inducing factor, endonuclease G, and cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.com
Further investigation has revealed the involvement of caspases, which are crucial enzymes in the execution of apoptosis. ewadirect.com Specifically, L-theanine treatment has been shown to activate caspase-9, the initiator caspase of the mitochondrial pathway, and caspase-3, a key executioner caspase, while caspase-8, associated with the extrinsic pathway, remains inactive. spandidos-publications.comspandidos-publications.com In breast cancer models, L-theanine administration led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic Bax/Bcl-2 ratio, further supporting its role in promoting apoptosis via the mitochondrial pathway. ewadirect.com
L-Glutamine, N-ethyl- has demonstrated the ability to inhibit the proliferation and migration of a range of cancer cells, including those from lung, liver, melanoma, and prostate cancers. medisearch.ionih.gov Studies have shown that it can significantly suppress the growth of human lung cancer (A549) and leukemia (K562) cell lines in a dose- and time-dependent manner. nih.govresearchgate.net
Beyond inhibiting growth, L-theanine also curtails the migratory and invasive capabilities of cancer cells. medisearch.ionih.gov For instance, it has been shown to significantly inhibit the migration and invasion of A549 lung cancer cells. nih.gov In melanoma cells, L-theanine's anti-proliferative and anti-migratory effects are linked to the regulation of the clock gene BMAL1. nih.govproquest.com Similarly, in prostate cancer, it has been found to suppress metastasis by downregulating matrix metalloproteinase-9 (MMP9) and Snail, a key transcription factor in epithelial-mesenchymal transition. canceractive.com
Table 2: Anti-Proliferative and Anti-Migratory Effects of L-Glutamine, N-ethyl-
| Cancer Cell Line | Effect | Associated Findings | Reference |
| Lung Cancer (A549) | Inhibition of proliferation, migration, and invasion | Dose- and time-dependent | medisearch.ionih.gov |
| Hepatocellular Carcinoma | Inhibition of proliferation and migration | - | medisearch.io |
| Melanoma | Inhibition of proliferation and migration | Regulation of the clock gene BMAL1 | medisearch.ionih.gov |
| Prostate Cancer | Suppression of migration and metastasis | Downregulation of MMP9 and Snail | medisearch.iocanceractive.com |
| Leukemia (K562) | Inhibition of proliferation | Dose- and time-dependent | nih.govresearchgate.net |
The anti-cancer effects of L-Glutamine, N-ethyl- are mediated through its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. medisearch.io Research has identified that L-theanine can inhibit pathways such as the Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (Met), and Vascular Endothelial Growth Factor Receptor (VEGFR) and their downstream effectors, including Akt and Nuclear Factor-kappa B (NF-κB). medisearch.ionih.govresearchgate.net
Specifically, in highly metastatic lung cancer, cervical cancer, and hepatocellular carcinoma cells, L-theanine and its derivatives have been shown to inhibit cell growth and migration by targeting the EGFR/VEGFR-Akt/NF-κB pathway. researchgate.net This involves reducing the phosphorylation or expression of EGFR, Met, Akt, and NF-κB. researchgate.net In psoriasis models, which share inflammatory pathways with cancer, L-theanine was found to regulate the NF-κB and IL-17A signaling pathways. frontiersin.org Furthermore, its role in suppressing prostate cancer metastasis is linked to the downregulation of MMP9. canceractive.com There is also evidence suggesting that L-theanine can upregulate Smad2, a key component of the TGF-β signaling pathway which can have tumor-suppressive roles in certain contexts. nih.gov
L-Glutamine, N-ethyl- has been shown to influence chemoresistance, potentially enhancing the efficacy of certain anti-cancer drugs. medisearch.io It has been reported to increase the antitumor activity of chemotherapeutics like doxorubicin (B1662922) and idarubicin. mskcc.org One proposed mechanism involves L-theanine's interaction with glutamate transporters, which can lead to an increased intracellular concentration of the chemotherapy drug in tumor cells. ewadirect.commskcc.org
Recent studies on lung cancer have provided more specific insights into this phenomenon. L-theanine was found to alleviate chemoresistance to cisplatin in resistant lung cancer cells. imrpress.comnih.gov Mechanistically, it inhibits the migration and reduces the "stemness" of cisplatin-resistant cancer cells by regulating the STAT3/NOTCH1/BMAL1 signaling pathway. imrpress.comnih.govimrpress.com By targeting cancer stem cells, which are often responsible for therapy resistance and recurrence, L-theanine may help overcome chemoresistance. imrpress.comimrpress.com Combining L-theanine with a STAT3 blockade has been shown to synergistically improve the chemoresistance in these resistant lung cancer cells. imrpress.comnih.gov
Metabolic Regulation (in Animal Models and Cell Lines)
L-Glutamine, N-ethyl- plays a role in the regulation of glucose, lipid, and protein metabolism, primarily through the modulation of the insulin and AMP-activated protein kinase (AMPK) signaling pathways. nih.govrsc.org In rat models, L-theanine administration was shown to increase hepatic and muscle glycogen content, indicating an effect on glucose storage. nih.gov It also lowered serum low-density lipoprotein cholesterol (LDL-C) levels and decreased the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, while enhancing the activity of carnitine palmitoyl (B13399708) transferase-1 (CPT-1), which is involved in fatty acid oxidation. nih.gov
At the genetic level, L-theanine has been found to upregulate the mRNA expression of genes involved in glucose uptake and glycolysis, such as the insulin receptor (INSR) and phosphofructokinase (PFKL). nih.govnih.gov Conversely, it downregulates the expression of genes involved in gluconeogenesis (PCK1, G6PC) and lipid synthesis (FAS, HMGCR). nih.gov These actions suggest that L-theanine promotes glucose utilization and fatty acid oxidation while suppressing glucose and lipid synthesis. nih.govresearchgate.net
Furthermore, L-theanine has been shown to regulate protein metabolism. It can affect the abundance of amino acid transporters in the intestine, potentially by activating the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. mdpi.comnih.gov
Table 3: Metabolic Effects of L-Glutamine, N-ethyl- in Animal Models
| Metabolic Area | Effect | Key Mediators/Pathways | Reference |
| Glucose Metabolism | Increased glycogen storage, Upregulated INSR & PFKL mRNA, Downregulated PCK1 & G6PC mRNA | Insulin and AMPK signaling | nih.govnih.gov |
| Lipid Metabolism | Decreased serum LDL-C, Decreased ACC activity, Increased CPT-1 activity, Downregulated FAS & HMGCR mRNA | AMPK signaling | nih.gov |
| Protein Metabolism | Increased serum total protein, Upregulated amino acid transporters | mTOR signaling | nih.govmdpi.comnih.gov |
Anti-Melanogenic Mechanisms (in vitro and Zebrafish Models)
In addition to its metabolic effects, L-Glutamine, N-ethyl- exhibits potent anti-melanogenic activity, as demonstrated in both murine melanoma cell lines (B16F10) and in vivo zebrafish models.
Beyond direct enzyme inhibition, L-Glutamine, N-ethyl- downregulates the expression of key proteins involved in the melanogenesis cascade. researchgate.netresearchgate.netnih.govnih.gov It attenuates the expression of the microphthalmia-associated transcription factor (MITF), which is the master transcriptional regulator of melanogenic enzymes. researchgate.netresearchgate.netnih.govnih.govmdpi.com The reduction in MITF levels leads to the decreased expression of its downstream targets, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and dopachrome (B613829) tautomerase (DCT). researchgate.netresearchgate.netnih.govnih.govmdpi.com
The anti-melanogenic effects of L-Glutamine, N-ethyl- are mediated by its modulation of crucial upstream signaling pathways. researchgate.netresearchgate.netnih.govnih.gov Research has shown that it inhibits melanogenesis by downregulating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. researchgate.netresearchgate.netnih.govnih.gov In α-MSH-stimulated cells, L-Glutamine, N-ethyl- was found to inhibit the phosphorylation of both PKA and CREB. nih.gov
Simultaneously, it modulates the Akt/GSK-3β/β-catenin pathway. researchgate.netresearchgate.netnih.govnih.gov L-Glutamine, N-ethyl- was observed to increase the phosphorylation of Akt while reducing the phosphorylation of glycogen synthase kinase-3β (GSK-3β) and β-catenin. nih.gov By intervening in these key signaling cascades, L-Glutamine, N-ethyl- effectively suppresses the entire melanogenic process from signal transduction to final pigment production. researchgate.netnih.gov
Table 2: Summary of Anti-Melanogenic Mechanisms of L-Glutamine, N-ethyl-
| Mechanism | Specific Target | Observed Effect | Model System |
|---|---|---|---|
| Enzymatic & Pigment Inhibition | Tyrosinase Activity | Reduced | B16F10 Cells |
| Melanin Content | Reduced | B16F10 Cells, Zebrafish | |
| Protein Expression Attenuation | MITF | Decreased Expression | B16F10 Cells |
| TYR | Decreased Expression | B16F10 Cells | |
| TRP-1 | Decreased Expression | B16F10 Cells | |
| DCT | Decreased Expression | B16F10 Cells | |
| Signaling Pathway Modulation | PKA Phosphorylation | Inhibited | B16F10 Cells |
| CREB Phosphorylation | Inhibited | B16F10 Cells | |
| Akt Phosphorylation | Increased | B16F10 Cells | |
| GSK-3β Phosphorylation | Reduced | B16F10 Cells | |
| β-catenin Phosphorylation | Reduced | B16F10 Cells |
Advanced Analytical Methodologies for L Glutamine, N Ethyl Research
Chromatographic Techniques
Chromatography stands as the cornerstone for the analytical determination of L-Glutamine, N-ethyl-. Both liquid and gas chromatography have been successfully employed, often coupled with highly sensitive detectors to overcome the inherent challenges of analyzing this amino acid derivative.
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of L-Glutamine, N-ethyl-. Its versatility allows for various column chemistries and detection methods to be employed, catering to different sample complexities and analytical requirements.
Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) has emerged as a robust method for the determination of L-Glutamine, N-ethyl-. This technique allows for the simultaneous analysis of multiple components in a sample, with the DAD detector providing spectral information that aids in peak identification and purity assessment.
A significant advantage of some RP-HPLC-DAD methods is the ability to quantify L-Glutamine, N-ethyl- without the need for pre- or post-column derivatization, simplifying the analytical workflow. researchgate.netfao.org One such validated method utilizes a buffer-free mobile phase with a water-acetonitrile gradient, enabling a rapid analysis time of just 15 minutes. researchgate.netfao.org This method has demonstrated excellent reliability, with a mean intraday precision of 0.94 RSD% and an interday precision of 0.48 RSD%. The recovery of L-Glutamine, N-ethyl- was found to be greater than 96.1%, with a limit of quantification (LOQ) of 0.38 mg per gram of dry tea leaf weight. researchgate.netfao.org
Furthermore, RP-HPLC-DAD methods have been developed for the simultaneous analysis of L-Glutamine, N-ethyl- along with other bioactive compounds in tea, such as caffeine and catechins. tandfonline.comtandfonline.com By employing a hydrophobic selective C12 stationary phase, rapid separation of these components can be achieved within 16 minutes with high peak resolution and sensitivity. tandfonline.comtandfonline.com These methods exhibit excellent linearity, with correlation coefficients often exceeding 0.99. tandfonline.comtandfonline.com
| Parameter | Value |
|---|---|
| Analysis Time | 15 minutes |
| Mean Intraday Precision (RSD%) | 0.94 |
| Interday Precision (RSD%) | 0.48 |
| Recovery | >96.1% |
| Limit of Quantification (LOQ) | 0.38 mg/g dry tea leaf weight |
HPLC coupled with a standard Ultraviolet (UV) detector is a common and cost-effective approach for the quantification of L-Glutamine, N-ethyl-. Due to the compound's weak UV absorption, derivatization is often necessary to enhance detection sensitivity. spkx.net.cnmdpi.com Pre-column derivatization with reagents like o-phthalaldehyde (OPA) introduces a chromophore, allowing for detection at wavelengths such as 338 nm. spkx.net.cn
Post-column derivatization with ninhydrin is another widely used technique. nih.govpickeringlabs.com This method involves the separation of L-Glutamine, N-ethyl- from other amino acids on a cation-exchange column, followed by a reaction with ninhydrin reagent, which allows for detection in the visible spectrum. nih.govpickeringlabs.com This approach has been validated for a variety of complex matrices, including dietary supplements in powder, liquid, tablet, and softgel forms. nih.gov
A simple analytical method for determining L-Glutamine, N-ethyl- in bottled green tea drinks has been developed using an aminopropyl bonded silica gel column with UV detection. researchgate.net This method demonstrated high linearity (correlation coefficient of 0.9991) in the concentration range of 1 to 100 mg/L. researchgate.net The limit of detection (LOD) was reported as 0.210 mg/L, and the limit of quantification (LOQ) was 0.704 mg/L. researchgate.net The recovery rates for spiked samples were between 91.1% and 99.3%, with relative standard deviations ranging from 1.04% to 2.51%. researchgate.net
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 100 mg/L |
| Correlation Coefficient (r) | 0.9991 |
| Limit of Detection (LOD) | 0.210 mg/L |
| Limit of Quantification (LOQ) | 0.704 mg/L |
| Recovery | 91.1 - 99.3% |
| Relative Standard Deviation (RSD) | 1.04 - 2.51% |
The coupling of HPLC with Mass Spectrometry (MS) offers superior sensitivity and selectivity for the analysis of L-Glutamine, N-ethyl-, often eliminating the need for derivatization. nist.gov Various ionization techniques, such as Atmospheric Pressure Ionization (API-MS), Electrospray Ionization (ESI-MS), and Atmospheric Pressure Chemical Ionization (APCI-MS), have been successfully utilized. nist.gov
LC-ESI/MS methods are particularly advantageous as they can measure L-Glutamine, N-ethyl- in its native state, which is beneficial given the compound's potential instability in aqueous solutions. nist.gov This approach can also correct for matrix effects and ionization suppression that may occur in complex samples like tea extracts. nist.gov The unity of LC/ESI-MS provides more comprehensive qualitative and quantitative information in a single run compared to conventional HPLC methods, making it a powerful tool for the quality control of tea and its extracts. nih.gov
Research has shown that L-Glutamine, N-ethyl- exhibits favorable ionization behavior, and it has been determined in green tea using thermospray, APCI, and ESI mass spectrometric methods. nist.gov The amount of L-Glutamine, N-ethyl- injected on-column for analysis can range from as low as 0.18 ng up to 357 ng, demonstrating the wide dynamic range of these methods. nist.gov
Gas Chromatography (GC) presents an alternative to HPLC for the analysis of L-Glutamine, N-ethyl-. However, due to the compound's low volatility, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis.
A fast and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method has been developed and validated for the quantification of L-Glutamine, N-ethyl- in Camellia sinensis (tea plant). acs.orgnih.gov This method involves a derivatization step prior to analysis. The entire procedure, from extraction to chromatographic analysis, can be completed in approximately 40 minutes, allowing for high sample throughput. acs.orgnih.gov
The validated GC-FID method demonstrates a high recovery rate of over 93%. acs.orgnih.gov The precision of the method is excellent, with an intraday precision within 0.57–2.28% and an interday precision ranging from 1.57 to 13.48%. acs.orgnih.gov The accuracy of the method is also high, with intraday accuracy ranging from -6.84 to 5.26% and interday accuracy from -1.08 to 3.12%. acs.orgnih.gov The method is sensitive, with a limit of detection of 2.28 μg/mL and a limit of quantification of 6.47 μg/mL. acs.orgnih.gov
| Parameter | Value |
|---|---|
| Total Analysis Time | ~40 minutes |
| Recovery Rate | >93% |
| Intraday Precision (RSD%) | 0.57 - 2.28 |
| Interday Precision (RSD%) | 1.57 - 13.48 |
| Limit of Detection (LOD) | 2.28 µg/mL |
| Limit of Quantification (LOQ) | 6.47 µg/mL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a viable and economical method for the separation and identification of L-Glutamine, N-ethyl-. This technique is particularly useful for screening multiple samples simultaneously. In a typical application, the separation is performed on a silica gel 60 F254 plate. researchgate.net The selection of the mobile phase is critical for achieving clear separation from other components in a sample matrix, such as tea extracts. A commonly used solvent system is a mixture of chloroform, ethyl acetate, and formic acid. researchgate.net
For visualization, since L-Glutamine, N-ethyl- lacks a chromophore, a post-chromatographic derivatization step is necessary. akjournals.com Ninhydrin is a frequently used reagent for this purpose. After the plate is developed and dried, it is sprayed with a ninhydrin solution and heated. L-Glutamine, N-ethyl-, being an amino acid, reacts with ninhydrin to produce a distinctively colored spot, typically reddish, which allows for its identification. akjournals.com The position of the spot, characterized by its retention factor (Rf), can be compared to that of a standard compound for confirmation. For instance, using a specific chromatographic setup, L-Glutamine, N-ethyl- has been observed to have an Rf value of 0.35. akjournals.com Quantitative analysis can be performed using densitometry, which measures the intensity of the spot's color. researchgate.netakjournals.com This method has been validated for its simplicity, precision, and accuracy in quantifying the compound in tea extracts. akjournals.com
| Parameter | Description | Source(s) |
| Stationary Phase | Silica gel 60 F254 | researchgate.net |
| Mobile Phase | Chloroform-ethyl acetate-formic acid | researchgate.net |
| Derivatization Reagent | Ninhydrin | akjournals.com |
| Detection | Visualization of reddish spots after heating | akjournals.com |
| Retention Factor (Rf) | ~0.35 | akjournals.com |
Electrophoretic Techniques
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography. It is highly efficient for the simultaneous analysis of both charged and neutral molecules, making it well-suited for complex matrices like tea, where L-Glutamine, N-ethyl- coexists with compounds such as catechins, caffeine, and gallic acid. nih.gov
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. researchgate.net For the analysis of L-Glutamine, N-ethyl- and other tea components, a complete separation can be achieved in under 15 minutes using an uncoated fused-silica column. nih.gov
Because L-Glutamine, N-ethyl- has poor UV absorbance, derivatization is often employed to enhance its detectability. nih.gov A novel method involves derivatization with 2,4-dinitrofluorobenzene. The analysis is then carried out using a sodium borate buffer solution (e.g., 0.03 mol/L at pH 9.8) with a high separation voltage (e.g., 28 kV) and detection at 360 nm. Another approach uses o-phthaldialdehyde (OPA) in the presence of N-acetyl-L-cysteine for chiral analysis, allowing for the separation of L- and D-theanine enantiomers. nih.gov The resulting derivatives can be analyzed by MEKC using an acidic buffer and a cyclodextrin modifier. nih.gov
| Parameter | Example Condition 1 | Example Condition 2 (Chiral) | Source(s) |
| Derivatization Reagent | 2,4-dinitrofluorobenzene | o-phthaldialdehyde with N-acetyl-L-cysteine | nih.gov |
| Buffer System | 0.03 mol/L Sodium Borate (pH 9.8) | Acidic buffer (pH 2.5) with 65 mM SDS and 28 mM cyclodextrin | nih.gov |
| Separation Voltage | 28 kV | Not specified | |
| Detection Wavelength | 360 nm | 200 nm | nih.gov |
| Analysis Time | Optimized for linearity between 0.2-5 mmol/L | ~5 minutes for enantiomer separation | nih.gov |
Sample Preparation and Derivatization Strategies
Due to the chemical properties of L-Glutamine, N-ethyl-, specifically its high polarity and lack of a significant chromophore, direct detection by common analytical methods like UV-Vis spectrophotometry can be challenging. nist.govresearchgate.net Therefore, derivatization is a key strategy to enhance its detectability and improve chromatographic retention. nist.gov
Pre-column Derivatization
Pre-column derivatization involves chemically modifying the analyte before its introduction into the analytical system (e.g., HPLC or capillary electrophoresis). This process attaches a label to the L-Glutamine, N-ethyl- molecule that possesses strong UV absorbance or fluorescence, thereby increasing detection sensitivity. mdpi.com
Several reagents are used for this purpose. For instance, a method using 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) as the derivatizing reagent has been established for the simultaneous determination of L-Glutamine, N-ethyl- and γ-aminobutyric acid (GABA). mdpi.com Another common approach employs o-phthalaldehyde (OPA) along with a thiol like N-acetyl-L-cysteine (NAC) to form highly fluorescent isoindole derivatives. nih.gov This reaction is rapid and suitable for the determination of L-Glutamine, N-ethyl- in tea. nih.gov The stability of the derivatives and the reaction conditions (e.g., time, temperature, pH) are critical factors that must be optimized to ensure reliable and reproducible quantification. nist.govmdpi.com
Post-column Derivatization
In post-column derivatization, the reaction occurs after the components of the sample have been separated by the chromatographic column but before they reach the detector. This approach avoids the potential for creating multiple derivative products from a single analyte, which can sometimes occur in pre-column methods.
A widely used and robust method for the analysis of L-Glutamine, N-ethyl- and other amino acids in tea involves separation via cation-exchange chromatography followed by post-column derivatization with ninhydrin. chromatographyonline.compickeringlabs.compickeringlabs.com The column effluent is mixed with the ninhydrin reagent in a heated reactor (e.g., 130 °C). pickeringlabs.compickeringlabs.com Ninhydrin reacts with the primary and secondary amino groups of the separated amino acids to form a colored compound (Ruhemann's purple), which is then detected by a UV-Vis detector at 570 nm for primary amines and 440 nm for secondary amines. pickeringlabs.compickeringlabs.com This method has demonstrated high reproducibility and selectivity for analyzing free amino acids in complex matrices and has been validated for the analysis of L-Glutamine, N-ethyl- in dietary supplements. chromatographyonline.comnih.gov
Derivatizing Reagents
The choice of derivatizing reagent is fundamental to the success of the analytical method.
6-aminoquinoline-N-hydroxysuccinimidyl carbamate (AQC) : This reagent reacts with both primary and secondary amino acids to yield stable, highly fluorescent derivatives. medchemexpress.comsynchem.de The reaction with L-Glutamine, N-ethyl- forms a fluorescent aminoquinolyl carbamate (AQC) analog. bohrium.com AQC is used in pre-column derivatization for HPLC analysis, with fluorescence detection typically performed with excitation around 250 nm and emission at 395 nm. This method allows for the detection of amino acids at picomole levels. medchemexpress.com It has been successfully applied to the analysis of 18 different amino acids, including theanine, in fresh tea leaves. umn.edu
o-phthalaldehyde (OPA) : OPA is a classic reagent that reacts specifically with primary amino acids in the presence of a thiol (such as 2-mercaptoethanol) to form fluorescent 1-alkylthio-2-alkyl-substituted isoindoles. pjsir.orgfishersci.com The reaction is rapid and occurs under alkaline conditions. google.com The resulting derivatives are detected by fluorescence (excitation ~340 nm, emission ~455 nm) or UV absorbance (~335 nm). pjsir.orgfishersci.com While OPA does not react with secondary amino acids like proline on its own, it is highly effective for the pre-column derivatization of primary amino acids like L-Glutamine, N-ethyl-. oup.comthermofisher.com
phenylisothiocyanate (PITC) : Also known as Edman's reagent, PITC is used for pre-column derivatization of both primary and secondary amino acids. thermofisher.com It reacts with the amino group under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. springernature.comspringernature.com These PTC-amino acids are stable and can be readily separated by reversed-phase HPLC and detected by their UV absorbance at 254 nm. springernature.comspringernature.com This method allows for the detection of amino acids at the picomole level and is a reliable alternative to traditional ion-exchange analysis. thermofisher.comnih.gov
| Reagent | Target Amino Acids | Derivative Properties | Detection Method | Application Type |
| AQC | Primary and Secondary | Fluorescent | Fluorescence (Ex: ~250 nm, Em: ~395 nm) | Pre-column |
| OPA | Primary only | Fluorescent, UV-absorbent | Fluorescence (Ex: ~340 nm, Em: ~455 nm) or UV | Pre-column |
| PITC | Primary and Secondary | UV-absorbent | UV (254 nm) | Pre-column |
Enantiomeric Separation and Quantification
The chiral nature of N-ethyl-L-glutamine necessitates the use of specialized analytical techniques to separate and quantify its enantiomers, L-theanine and D-theanine. While L-theanine is the naturally occurring form in tea leaves, synthetic production can result in a mixture of both enantiomers. nih.govresearchgate.net Various high-performance liquid chromatography (HPLC) methods have been developed for this purpose.
One common approach involves the use of a chiral stationary phase (CSP) . For instance, a teicoplanin-based chiral stationary phase (Chirobiotic T) has been successfully used to separate native and derivatized theanine enantiomers, which can then be detected by mass spectrometry (API-MS). nih.govresearchgate.net Another technique utilizes chiral derivatization , where the enantiomers are reacted with a chiral reagent to form diastereomers that can be separated on a conventional reversed-phase HPLC (RP-HPLC) column. A notable example is the use of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) as the chiral derivatization reagent. nih.govresearchgate.net
Furthermore, ligand exchange chromatography with a chiral mobile phase has been established for the separation of theanine enantiomers. This method involves using a mobile phase containing a chiral ligand, such as L-proline, and a metal ion, like Cu2+, to achieve separation on a standard C18 column. tea-science.com Additionally, capillary electrophoresis (CE) methods, using chiral selectors like carboxymethyl-β-cyclodextrin and acetyl-β-cyclodextrin, have been employed for the enantioseparation of related compounds. mdpi.com
The quantification of these separated enantiomers is often achieved using sensitive detection methods. High-performance liquid chromatography coupled to atmospheric pressure ionization mass spectrometry (HPLC-API-MS) offers excellent sensitivity and low detection limits for both native and derivatized theanine enantiomers. nih.govresearchgate.net Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources have been shown to be effective. nih.govosti.gov
Table 1: Methodologies for Enantiomeric Separation of N-ethyl-L-glutamine
| Method | Chiral Selector/Reagent | Column | Detection Method | Reference |
|---|---|---|---|---|
| HPLC | Teicoplanin Chiral Stationary Phase (Chirobiotic T) | Chirobiotic T | API-MS | nih.govresearchgate.net |
| RP-HPLC | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | ODS-Hypersil | Not Specified | nih.govresearchgate.net |
| Ligand Exchange Chromatography | L-proline: Cu2+ (in mobile phase) | Polaris C18 | UV (254 nm) | tea-science.com |
| HPLC-MS | Not specified (chiral stationary phase) | Not Specified | ESI-MS | osti.gov |
Method Validation Parameters
The validation of analytical methods is essential to ensure their reliability for the intended application. Key parameters such as accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and sample throughput are rigorously evaluated.
Accuracy and Precision: Accuracy, often assessed through recovery studies, and precision, determined by repeatability (intraday) and intermediate precision (interday), are critical for reliable quantification. For a chiral derivatization RP-HPLC method, recoveries for L-theanine and D-theanine were reported to be in the range of 97.3% - 102.0% and 97.2% - 103.2%, respectively. nih.govresearchgate.net In another validated RP-HPLC-DAD method, the recovery of L-theanine was consistently above 96%. researchgate.netfao.org For the analysis of N-acetyl-glutamine enantiomers by LC-MS/MS, the deviation of accuracy was within 10%. nih.gov
Precision is typically expressed as the relative standard deviation (RSD). An RP-HPLC-DAD method demonstrated a mean intraday precision of 0.94 RSD% and an interday precision of 0.48 RSD%. researchgate.netfao.org For N-acetyl-glutamine enantiomers, the coefficient of variation for both within-run and between-run precision was within 10%, except at the lower limit of quantification where it was less than 15%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ values indicate the sensitivity of an analytical method. A chiral derivatization RP-HPLC method for theanine enantiomers reported an LOD of approximately 5 x 10⁻⁴ µg and an LOQ of approximately 1 x 10⁻³ µg for both enantiomers. nih.gov An RP-HPLC method for L-theanine had a calculated LOD of 0.13 mg/L and an LOQ of 0.40 mg/L. mdpi.com Another study using RP-HPLC-DAD reported an LOD of 5.70 ng/injection and an LOQ of 19.01 ng/injection. researchgate.net For the analysis of N-acetyl-glutamine enantiomers, the lower limit of quantification was 20 ng/mL. nih.gov
Recovery and Sample Throughput: Recovery studies are crucial for determining the accuracy of a method by assessing the amount of analyte retrieved from a sample matrix. For N-acetyl-glutamine enantiomers, the recovery was greater than 88%. nih.gov In a ligand exchange chromatography method for theanine enantiomers, the recovery for L-Theanine ranged from 97.45% to 100.4% and for D-Theanine from 97.07% to 100.1%. tea-science.com
Sample throughput is an important consideration for routine analysis. Methods with shorter analysis times are generally preferred. An RP-HPLC-DAD method was developed with an analysis time of 15 minutes, allowing for quick quantification. researchgate.netfao.org
Table 2: Validation Parameters for N-ethyl-L-glutamine and Related Compounds Analysis
| Compound | Method | Accuracy/Recovery (%) | Precision (RSD%) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| L-Theanine | RP-HPLC-DAD | >96.1 | Intraday: 0.94, Interday: 0.48 | 5.70 ng/injection | 19.01 ng/injection | researchgate.netfao.org |
| L-Theanine | Chiral Derivatization RP-HPLC | 97.3 - 102.0 | Not Specified | ~5 x 10⁻⁴ µg | ~1 x 10⁻³ µg | nih.gov |
| D-Theanine | Chiral Derivatization RP-HPLC | 97.2 - 103.2 | Not Specified | ~5 x 10⁻⁴ µg | ~1 x 10⁻³ µg | nih.gov |
| N-acetyl-glutamine enantiomers | LC-MS/MS | Deviation within 10% | Within-run & Between-run: <10% | Not Specified | 20 ng/mL | nih.gov |
| L-Theanine | Ligand Exchange Chromatography | 97.45 - 100.4 | Not Specified | Not Specified | Not Specified | tea-science.com |
| D-Theanine | Ligand Exchange Chromatography | 97.07 - 100.1 | Not Specified | Not Specified | Not Specified | tea-science.com |
| L-Theanine | RP-HPLC | Not Specified | Not Specified | 0.009 mg/L | 0.027 mg/L | mdpi.com |
Perspectives and Future Directions in L Glutamine, N Ethyl Research
Elucidation of Novel Molecular Targets and Interaction Networks
Future research is focused on identifying and characterizing the full spectrum of molecular targets for L-Glutamine, N-ethyl-. While its interaction with glutamate (B1630785) receptors is known, the precise nature of these interactions and the downstream consequences are still being explored. As a natural analog of glutamate, L-theanine can compete with glutamate for binding sites on receptors such as N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA), and kainate receptors. researchgate.net This competitive binding is thought to be a primary mechanism for its neuroprotective effects against glutamate-induced excitotoxicity. researchgate.net
Beyond direct receptor antagonism, research points to more nuanced interactions. Studies suggest L-theanine can modulate neurotransmitter systems, increasing levels of dopamine (B1211576), serotonin (B10506), and γ-aminobutyric acid (GABA) in the brain. researchgate.net The elucidation of these interaction networks involves investigating its influence on neurotransmitter synthesis, release, and reuptake transporters. Furthermore, L-theanine has been shown to promote the formation of nerve growth factors like Brain-Derived Neurotrophic Factor (BDNF), suggesting an indirect influence on neuronal health and plasticity. researchgate.net A novel area of investigation is its ability to up-regulate the expression of the amino acid transporter Slc38a1, which in turn activates the intracellular mTOR signaling pathway, a key regulator of cell growth and neurogenesis. researchgate.net
Table 1: Investigated Molecular Targets of L-Glutamine, N-ethyl-
| Target Category | Specific Molecular Target | Potential Interaction Effect |
|---|---|---|
| Glutamate Receptors | NMDA, AMPA, Kainate Receptors | Competitive antagonism, neuroprotection from excitotoxicity researchgate.net |
| Neurotransmitter Systems | Dopamine, Serotonin, GABA | Increased levels and density in the brain researchgate.net |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Promotes formation, supporting neuronal development researchgate.net |
| Amino Acid Transporters | Slc38a1 | Upregulates expression, activating mTOR signaling researchgate.net |
In-depth Analysis of Interconnected Signaling Pathways
The physiological effects of L-Glutamine, N-ethyl- are mediated by a complex web of interconnected signaling pathways. Understanding these networks is crucial for a comprehensive view of its biological activities. Research has identified its modulatory role in pathways related to inflammation, metabolism, cell survival, and stress response.
In the context of inflammation, L-theanine has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway. frontiersin.orgnih.govnih.gov By blocking NF-κB activation, it can reduce the expression of downstream pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.orgnih.govnih.gov This mechanism is central to its anti-inflammatory properties observed in various models. frontiersin.org
Metabolically, L-theanine influences glucose, lipid, and protein metabolism through the insulin (B600854) and AMP-activated protein kinase (AMPK) signaling pathways. researchgate.net Activation of AMPK can inhibit cholesterol and fatty acid production, highlighting a potential role in metabolic regulation. researchgate.net
For cellular protection and function, several other pathways are implicated:
MAPK Pathways: L-theanine can inhibit the p38 mitogen-activated protein kinase (p38MAPK) pathway to alleviate oxidative stress and inflammation induced by stressors like heat. nih.gov It is also involved in regulating the JAK2/STAT3 and ERK pathways, which play a role in cardiovascular health by inhibiting the proliferation of vascular smooth muscle cells. frontiersin.orgnih.gov
Akt/GSK3β Pathway: In the nervous system, L-theanine has demonstrated neuroprotective effects by modulating the Akt/glycogen (B147801) synthase kinase 3 beta (GSK3β) signaling pathway, which is critical for neuronal survival and function. nih.gov
EGFR and Smad2 Pathways: In oncology research, L-theanine has been observed to inhibit the epidermal growth factor receptor (EGFR) signaling pathway and upregulate Smad2, suggesting mechanisms by which it may induce cancer cell apoptosis. frontiersin.org
Table 2: Key Signaling Pathways Modulated by L-Glutamine, N-ethyl-
| Pathway | Associated Biological Function | Research Context |
|---|---|---|
| NF-κB Pathway | Inflammation | Inhibition reduces pro-inflammatory cytokine expression frontiersin.orgnih.govnih.gov |
| AMPK Pathway | Metabolism | Regulates glucose, lipid, and protein metabolism researchgate.net |
| MAPK (p38, ERK) | Stress Response, Cardiovascular Health | Alleviates oxidative stress; inhibits vascular cell proliferation frontiersin.orgnih.govnih.gov |
| JAK2/STAT3 Pathway | Cardiovascular Health | Involved in inhibiting vascular smooth muscle cell migration frontiersin.orgnih.gov |
| Akt/GSK3β Pathway | Neuroprotection | Alleviates neuronal injury and cognitive dysfunction nih.gov |
Development of Advanced Biosynthetic Strategies and Metabolic Engineering Approaches
The rising global demand for L-Glutamine, N-ethyl- in food, cosmetic, and pharmaceutical sectors has spurred the development of advanced production methods beyond traditional plant extraction. nih.gov While chemical synthesis is possible, it often produces a mix of isomers requiring further purification. figshare.com Consequently, microbial fermentation has emerged as a sustainable and preferred alternative. nih.gov
Metabolic engineering of microorganisms, particularly Escherichia coli, has become a focal point of research. nih.gov The goal is to create robust microbial cell factories for efficient L-theanine production. Key strategies include:
Enzyme Identification and Overexpression: The biosynthesis of L-theanine involves the enzymatic conversion of glutamate or glutamine and ethylamine (B1201723). Key enzymes such as L-theanine synthetase (TS), γ-glutamylcysteine synthetase (γ-GCS), and γ-glutamylmethylamide synthetase (GMAS) have been targeted for overexpression to enhance yield. nih.govnih.gov
Ethylamine-Free Biosynthesis: A significant challenge is the toxicity and volatility of the substrate ethylamine. nih.gov Advanced strategies focus on creating biosynthetic pathways that produce ethylamine endogenously from glucose or alanine (B10760859). nih.govnih.gov This involves introducing genes for enzymes like alanine decarboxylase into the microbial host. figshare.comnih.gov
Flux Redirection and Optimization: To maximize the conversion of precursors to L-theanine, metabolic engineering efforts aim to redirect metabolic flux towards its production. This includes enhancing ATP regeneration (a cofactor for synthetase enzymes) and suppressing competing metabolic pathways that consume key precursors like glutamate. nih.gov
Cell-Free Systems: Cell-free protein synthesis (CFPS) systems are being explored as an alternative to whole-cell fermentation. figshare.com These systems allow for the direct synthesis of L-theanine by expressing the necessary enzymes in vitro, which can overcome issues of substrate toxicity to living cells. figshare.com
Further research is also exploring the metabolic engineering of plants, such as the development of "theaRice," a biofortified rice engineered to produce L-theanine in its endosperm. researcher.life
Exploration of L-Glutamine, N-ethyl- as a Bioregulator in Agricultural and Horticultural Systems
Emerging research highlights the potential of L-Glutamine, N-ethyl- as a significant bioregulator in agriculture, enhancing crop resilience and potentially improving livestock health. mdpi.comgoogle.com In plants, L-theanine plays a pivotal role in responding to abiotic stresses such as high salinity, drought, and temperature fluctuations. mdpi.comnih.gov
The application of exogenous L-theanine has been shown to improve stress tolerance in various crops. nih.gov The primary mechanism appears to be the modulation of redox homeostasis. mdpi.comnih.gov L-theanine enhances the activity of antioxidant enzymes, which helps to scavenge reactive oxygen species (ROS) that accumulate under stress conditions and cause cellular damage. mdpi.comnih.gov Studies in tea plants have shown that salt stress naturally induces L-theanine biosynthesis, and applying it externally further alleviates the damaging effects of high salinity. nih.gov
Given these properties, L-theanine is being explored as a novel plant growth regulator to improve crop yields and quality, particularly in the context of climate change. mdpi.comnih.gov Its ability to enhance stress resistance could lead to more robust and productive agricultural systems.
Beyond horticulture, L-theanine has applications in animal feed. It has been investigated as a feed additive for its roles in immunoregulation, growth promotion, and anti-stress effects in livestock. google.com For example, it has been shown to alleviate the effects of heat stress in dairy cows and improve immune responses in broiler chickens. google.com
Q & A
Q. What are the critical considerations for incorporating L-glutamine derivatives (e.g., N-ethyl-L-glutamine) into cell culture media?
L-Glutamine and its derivatives are unstable in aqueous solutions and degrade spontaneously, generating ammonia, which can inhibit cell growth. To optimize stability:
- Use 200 mM L-glutamine solutions stored at -20°C, thawed only once to avoid repeated freeze-thaw cycles .
- Supplement media with fresh L-glutamine every 3–4 days for long-term cultures, as degradation rates increase at 37°C .
- Validate batch consistency using HPLC or mass spectrometry to ensure purity (>98%) and monitor degradation byproducts .
Q. How does N-ethyl modification impact the biochemical stability of L-glutamine compared to its acetylated counterparts (e.g., N-acetyl-L-glutamine)?
N-Ethyl substitution alters solubility and metabolic pathways:
-
N-ethyl-L-glutamine may exhibit enhanced resistance to enzymatic hydrolysis compared to N-acetyl derivatives, which are cleaved by intracellular amidases .
-
Stability testing in physiological buffers (pH 7.4, 37°C) using LC-MS/MS can quantify degradation half-lives and identify metabolites .
-
Comparative
Derivative Solubility (mg/mL) Half-life (pH 7.4) L-Glutamine 35 7 days N-Acetyl-L-glutamine 50 14 days N-Ethyl-L-glutamine 30 10 days Data synthesized from .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing radiolabeled N-ethyl-L-glutamine (e.g., [11C]L-glutamine) for PET imaging, and how are they resolved?
Automated synthesis of [11C]L-glutamine requires precise control of:
- Azeotropic drying : Critical for converting [11C]CO₂ to [11C]CsCN, with crown ether and cesium bicarbonate ensuring anhydrous conditions .
- Enantiomeric purity : Chiral HPLC (e.g., using β-cyclodextrin columns) confirms >90% radiochemical purity, avoiding D-glutamine contamination .
- Reproducibility : Modular synthesis platforms (e.g., Synthra HCN Plus) standardize reaction parameters (temperature, pressure) across batches .
Q. How can researchers resolve contradictory data on the role of N-ethyl-L-glutamine in cancer metabolism?
Contradictions arise from tumor heterogeneity and assay variability. Mitigation strategies include:
- Dual-tracer PET studies : Compare [11C]L-glutamine uptake with [18F]FDG to distinguish glutaminolysis from glycolysis .
- In vitro validation : Use CRISPR-edited cell lines (e.g., GLS1-knockout) to isolate N-ethyl-L-glutamine-specific pathways .
- Standardized protocols : Adhere to NIH preclinical guidelines for dosing, sample size, and statistical power to minimize inter-study variability .
Q. What analytical techniques are optimal for quantifying N-ethyl-L-glutamine in complex biological matrices?
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with a C18 column and MRM transitions (e.g., m/z 245 → 128) for sensitivity down to 0.1 ng/mL .
- Glutamine/Glutamate-Glo™ Assay : Luminescence-based detection quantifies enzymatic conversion of N-ethyl-L-glutamine to glutamate, validated against spiked plasma samples .
- Isotope dilution : Internal standards (e.g., ¹³C-labeled analogs) correct for matrix effects in tissue homogenates .
Q. How should preclinical studies of N-ethyl-L-glutamine derivatives be designed to ensure translational relevance?
- Dosing regimens : Mimic human pharmacokinetics using allometric scaling (e.g., mouse-to-human dose conversion factor of 12.3) .
- Endpoint selection : Include biomarkers like plasma ammonia levels (to monitor toxicity) and tumor glutamine uptake rates (via PET) .
- Reporting standards : Follow ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and statistical methods .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
